19,20-Epoxycytochalasin D
描述
属性
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRWUKZFQQKKV-JHADDHBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytochalasin D | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM ACETONE-PETROLEUM ETHER | |
CAS No. |
22144-77-0 | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (-)-Cytochalasin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22144-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytochalasin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTOCHALASIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9F0FZ3TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYTOCHALASIN D | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYTOCHALASIN D | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unraveling the Core Mechanism of 19,20-Epoxycytochalasin D: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanism of action of 19,20-Epoxycytochalasin D, a potent bioactive fungal metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological processes.
Executive Summary
This compound, a member of the cytochalasan family of mycotoxins, exerts its biological effects primarily through the disruption of the actin cytoskeleton.[1][2] This fundamental action triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis, making it a compound of significant interest for its potential therapeutic applications, particularly in oncology.[3] This guide will dissect the key molecular interactions and signaling pathways modulated by this compound.
Primary Mechanism of Action: Actin Cytoskeleton Disruption
The principal molecular target of this compound is the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[2] The compound binds to the barbed (fast-growing) end of actin filaments, a mechanism shared with other cytochalasans.[4] This binding event physically obstructs the addition of new actin monomers, thereby inhibiting filament polymerization and elongation.[2][4] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to the collapse of actin-based structures and profound changes in cell morphology, such as cell rounding.[4]
Downstream Cellular Consequences
The perturbation of the actin cytoskeleton by this compound initiates a series of signaling cascades that ultimately determine the cell's fate.
Induction of Apoptosis
A primary consequence of treatment with this compound is the induction of programmed cell death, or apoptosis.[1] The disruption of the actin cytoskeleton is perceived by the cell as a stress signal, leading to the activation of apoptotic pathways.[1] Evidence suggests the involvement of the intrinsic (mitochondrial) pathway.[1] This is further corroborated by the activation of key executioner caspases, such as caspase-3/7, which are central to the apoptotic cascade.[1]
Cell Cycle Arrest
In addition to apoptosis, this compound has been shown to induce cell cycle arrest.[2] For the closely related analog, 19,20-epoxycytochalasin C, a dose-dependent arrest in the S phase of the cell cycle has been observed in HT-29 colon cancer cells.[5][6] This suggests that the compound's interference with the cytoskeleton can activate cell cycle checkpoints, preventing cellular proliferation.
Signaling Pathways
While the precise signaling network for this compound is still under full elucidation, studies of related cytochalasans provide a likely model. The disruption of actin filaments can influence the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are master regulators of the cytoskeleton and various signaling pathways.[2] This, in turn, can trigger stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, which can ultimately converge on the activation of apoptotic machinery.[2]
Quantitative Data
The cytotoxic potential of this compound and its analogs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 19,20-Epoxycytochalasin C | HL-60 | Leukemia | 1.11[7] |
| 19,20-Epoxycytochalasin C | HT-29 | Colon Cancer | 0.65[5][8] |
Note: Data for this compound across a wide range of cell lines is not as readily available in the provided search results as for its analog, 19,20-Epoxycytochalasin C. The latter is included for comparative purposes.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
Caption: A typical workflow for studying this compound's effects.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[2]
-
Cell Treatment: Treat cells with this compound for the desired time.[2]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[2]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[2]
-
Analysis: Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest and wash with PBS.[5]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.[3]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase.[3][5]
-
Incubation: Incubate for 30-90 minutes at room temperature in the dark.[3][5]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in apoptosis.[1]
-
Cell Lysis: After treatment, lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family members) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Discovery and origin of 19,20-Epoxycytochalasin D
An In-Depth Technical Guide to 19,20-Epoxycytochalasin D: Discovery, Origin, and Biological Activity
Introduction
This compound is a naturally occurring fungal metabolite belonging to the cytochalasan family, a diverse group of compounds known for their potent biological activities.[1] Cytochalasans are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1] The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[1][2] This interference with actin dynamics underpins its cytotoxic, antiplasmodial, and phytotoxic effects, making it a subject of interest for researchers in drug development.[1][3]
Discovery and Fungal Origin
This compound is produced by several fungal species, predominantly within the Xylariaceae family. These fungi are often found as endophytes or on decaying wood. Known fungal producers include:
The compound is isolated from fermentation cultures of these fungi, typically through a multi-step process of extraction and chromatographic purification.[5][9]
Biosynthesis
The biosynthesis of cytochalasans, including this compound, is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex.[10] This complex constructs the characteristic molecular backbone. The defining 19,20-epoxide ring is formed in a subsequent tailoring step. Evidence suggests this reaction is catalyzed by a cytochrome P450 monooxygenase, which performs a stereospecific epoxidation of a C19-C20 double bond on a precursor cytochalasan molecule.[10]
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation by preventing the addition of new actin monomers.[1][2][11] This disruption of actin dynamics triggers downstream signaling cascades, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] The apoptotic process induced by this class of compounds appears to involve the intrinsic (mitochondrial) pathway.[2]
Quantitative Data: Biological Activities
This compound has demonstrated a range of biological effects, including cytotoxic, antiplasmodial, and phytotoxic activities. Its potency varies depending on the target cell line or organism.
| Compound | Cell Line | Cancer Type / Organism | IC₅₀ (µM) | Reference |
| This compound | BT-549 | Ductal Carcinoma | 7.84 | [3][10] |
| LLC-PK11 | Kidney Epithelial | 8.4 | [3][10] | |
| P-388 | Murine Leukemia | Potent Activity | [6][12] | |
| Plasmodium falciparum | Malaria Parasite | Potent Activity | [1][3] | |
| 19,20-Epoxycytochalasin C | HL-60 | Promyelocytic Leukemia | 1.11 | [4][10][12] |
| HT-29 | Colon Adenocarcinoma | 0.65 | [10][12][13] | |
| A549 | Lung Carcinoma | >10 | [12] | |
| MCF-7 | Breast Adenocarcinoma | >10 | [12] | |
| PC-3 | Prostate Adenocarcinoma | >10 | [12] | |
| 19,20-Epoxycytochalasin Q | HL-60 | Promyelocytic Leukemia | Cytotoxic at 1 µg/mL | [10][14] |
| Vero | Kidney Epithelial | 0.46 µg/mL | [14] | |
| Deacetyl-19,20-epoxycytochalasin Q | HL-60 | Promyelocytic Leukemia | Cytotoxic at 1 µg/mL | [10][14] |
| Vero | Kidney Epithelial | 1.9 µg/mL | [14] |
Experimental Protocols
Fungal Cultivation and Fermentation
This protocol describes the general procedure for cultivating the source fungus to produce secondary metabolites.
-
Organism : Xylaria cf. curta or Rosellinia sanctae-cruciana.[4][5]
-
Media :
-
Procedure :
-
Prepare the chosen medium (e.g., rice or PDB) in flasks and sterilize by autoclaving.
-
Inoculate the sterile medium with a pure culture of the fungus.
-
Incubate the culture. For solid-state fermentation, maintain appropriate temperature and humidity. For liquid cultures, use a shaking incubator to ensure aeration.[5] Incubation times vary depending on the fungal species and growth rate but typically last for several weeks.
-
Extraction and Isolation Workflow
This workflow outlines the bioassay-guided fractionation process to isolate the active compound.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
-
Materials :
-
Human cancer cell lines (e.g., BT-549, HL-60).
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).[12]
-
96-well plates.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Procedure :
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization : Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting viability against compound concentration.[12]
-
Actin Filament Staining (Phalloidin Staining)
This protocol is used to visualize the effects of this compound on the actin cytoskeleton.[11]
-
Materials :
-
Adherent cells (e.g., U2OS, NIH3T3) grown on glass coverslips.[11]
-
This compound working solution.
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
-
Procedure :
-
Cell Culture : Seed cells onto coverslips in a culture dish and grow to 50-70% confluency.[11]
-
Treatment : Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control.[11]
-
Fixation : Wash the cells with PBS and then fix them with paraformaldehyde solution for 10-15 minutes at room temperature.
-
Permeabilization : Wash the cells again with PBS and then permeabilize them with Triton X-100 solution for 5-10 minutes.
-
Staining : Wash the cells with PBS. Add the fluorescent phalloidin solution and incubate for 20-30 minutes at room temperature in the dark.[11]
-
Counterstaining : If desired, add DAPI solution to stain the nuclei.
-
Mounting : Wash the coverslips thoroughly with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging : Visualize the stained cells using a fluorescence microscope. Look for changes in cell morphology and the structure of actin filaments (e.g., collapse of stress fibers, cell rounding).[11]
-
Conclusion
This compound is a bioactive fungal metabolite with significant cytotoxic and antiplasmodial properties.[1] Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound in the development of new therapeutic agents.[1][2] The detailed protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this and related cytochalasan compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 19,20-Epoxycytochalasin D: Fungal Origins, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal metabolite 19,20-Epoxycytochalasin D, a member of the cytochalasan class of natural products. This document details its primary fungal producers, quantitative production data, and detailed experimental protocols for its isolation and characterization. Furthermore, it illustrates key biosynthetic pathways and experimental workflows through detailed diagrams to support further research and development.
Fungal Producers of this compound and Related Compounds
This compound and its analogs are predominantly produced by fungal species within the Xylariaceae family.[1] These endophytic and wood-inhabiting fungi are a rich source for the discovery of novel cytochalasans.[1] The following table summarizes the known fungal sources of this compound and related epoxycytochalasans.
| Fungal Species | Compound(s) | Yield/Concentration | Reference |
| Xylaria cf. curta | This compound, 19,20-epoxycytochalasin C, and other new epoxycytochalasans | Not specified | [1][2] |
| Nemania sp. UM10M | This compound, 19,20-Epoxycytochalasin C | Not specified | [1][3] |
| Rosellinia sanctae-cruciana | This compound and other cytochalasins | Not specified | [1][4] |
| Xylaria hypoxylon | This compound and other epoxycytochalasans | Not specified | [1][5] |
| Nemania diffusa | 19,20-Epoxycytochalasin C and D related compounds | Not specified | [1] |
| Xylaria karyophthora | 19,20-epoxidated cytochalasins | Not specified | [1][6] |
| Diaporthe sp. RJ-47 | deacetyl-19,20-epoxycytochalasin D and other epoxycytochalasans | Not specified | [7] |
| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | 440.3 mg/L in optimized medium | [8] |
| Xylaria obovata | 19,20-Epoxycytochalasin Q | Not specified | [1] |
| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of a related compound from scaled-up culture | [1] |
Biosynthesis of 19,20-Epoxycytochalasins
The biosynthesis of cytochalasans, including 19,20-epoxy derivatives, is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex.[8] This complex is responsible for creating the characteristic perhydroisoindolone core fused to a macrocyclic ring.[8] The PKS domains iteratively condense malonyl-CoA units to form a polyketide chain, while the NRPS module activates and incorporates an amino acid, typically phenylalanine or tryptophan.[8]
The formation of the 19,20-epoxide is a post-PKS-NRPS modification.[8] Evidence strongly suggests the involvement of cytochrome P450 monooxygenases (P450s) in this step.[8] These enzymes catalyze the stereospecific epoxidation of a double bond at the C19-C20 position of a precursor cytochalasan, utilizing molecular oxygen and electrons from a partnered NADPH-cytochrome P450 reductase.[8]
Experimental Protocols
The isolation and characterization of this compound from fungal sources is a multi-step process that includes fungal cultivation, extraction, and purification. The following protocols are a synthesis of methodologies described in the cited literature.
Fungal Cultivation
1. Solid-State Fermentation (Rice Medium)
-
Medium: Solid rice medium.
-
Procedure: The endophytic fungus is cultivated on a solid rice medium. Standard mycological techniques are used for media preparation and inoculation.[1]
-
Incubation: The culture is incubated under suitable temperature and humidity to facilitate fungal growth and the production of secondary metabolites.[1]
2. Liquid-State Fermentation (Potato Dextrose Broth)
-
Organism: Rosellinia sanctae-cruciana[1]
-
Medium: Potato Dextrose Broth (PDB).[1]
-
Procedure: The fungal strain is first subcultured on Potato Dextrose Agar (B569324) (PDA) and then inoculated into PDB for submerged fermentation.[9]
-
Incubation: The liquid culture is incubated with shaking to ensure proper aeration and homogenous growth.[1]
3. Agar Plate Cultivation
-
Organism: Nemania diffusa[1]
-
Medium: Malt (B15192052) extract agar medium.[1]
-
Procedure: The fungus is grown on the surface of malt extract agar plates.[1]
-
Incubation: Plates are incubated until sufficient mycelial growth is observed.[1]
Extraction and Purification Workflow
The general workflow for isolating this compound begins with the cultivation of the fungus, followed by fermentation and extraction of secondary metabolites. The crude extract is then subjected to bioassay-guided fractionation to isolate the active compounds. Once a pure compound is obtained, its structure is elucidated using spectroscopic techniques.[10]
Extraction from Solid Culture: The solid fermented substrate is typically extracted with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc), to obtain a crude extract containing the secondary metabolites.
Extraction from Liquid Culture: The fungal broth is separated from the mycelia. The broth is then extracted with an appropriate organic solvent.[1]
Purification: The crude extract is subjected to various chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.[6][11]
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are used to determine the chemical structure and stereochemistry.[2][12]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.[2]
-
X-ray Diffraction: For unambiguous determination of the absolute configuration.[2][12]
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of cytochalasans, including this compound, is the actin cytoskeleton.[10] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[10][13] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Unveiling the Bioactive Potential of 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the diverse cytochalasan family of natural products.[1] Isolated from various fungal species, including those from the Nemania and Xylaria genera, this compound has attracted significant interest within the scientific community for its potent biological activities.[1][2] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells crucial for maintaining cell shape, motility, and division.[1][3] This interference with core cellular processes underpins its observed cytotoxic, antiplasmodial, and phytotoxic effects, making it a subject of investigation for potential therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.
Quantitative Biological Data
The biological activity of this compound has been quantified against various cell lines and pathogens. The following tables summarize the available data to facilitate a comparative analysis of its potency.
Table 1: Cytotoxic Activity of this compound against Mammalian Cell Lines
| Cell Line | Cancer Type/Origin | IC₅₀ (µM) | Reference |
| P-388 | Murine Leukemia | 0.16 | [6][7] |
| BT-549 | Ductal Carcinoma | 7.84 | [4][7] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [4][7] |
| SK-MEL | Skin Melanoma | >10 | [7] |
| KB | Human Epidermoid Carcinoma | >10 | [7] |
| SK-OV-3 | Ovarian Cancer | >10 | [7] |
| Vero | Monkey Kidney Epithelial | >9.1 (non-cytotoxic) | [8] |
Table 2: Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | Resistance Profile | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |
| D6 | Chloroquine-sensitive | ~0.0008 | 0.4 | [8] |
| W2 | Chloroquine-resistant | ~0.0008 | 0.4 | [8] |
| 3D7 | - | 0.00977 | 5.11 | [6] |
Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
The primary molecular target of this compound is the actin cytoskeleton.[1] It exerts its effects by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][3] This disruption of actin dynamics triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1] While the precise signaling pathways for this specific compound are not fully elucidated, the mechanism is believed to be similar to that of the closely related and well-studied cytochalasin D.[1] The apoptotic cascade induced by epoxycytochalasins appears to involve the intrinsic (mitochondrial) pathway.[2]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the biological activities of this compound.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., BT-549, P-388)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO).[2][5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[1][2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)
This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine.[8]
-
Materials:
-
96-well microtiter plates
-
Synchronized ring-stage P. falciparum cultures (1% parasitemia, 2% hematocrit)
-
RPMI 1640 medium supplemented with 10% human serum
-
This compound
-
[³H]-Hypoxanthine
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium.
-
Assay Setup: Add the diluted compound and the parasite culture to the wells of a 96-well plate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Radiolabeling: Add [³H]-Hypoxanthine to each well and incubate for another 24 hours.
-
Harvesting: Harvest the contents of the wells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by comparing the radioactivity in treated wells to that in control wells.
-
In Vitro Actin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of actin.[1]
-
Materials:
-
Pyrene-labeled G-actin
-
Polymerization-inducing buffer
-
This compound
-
Fluorometer
-
-
Procedure:
-
Actin Preparation: Prepare pyrene-labeled G-actin.
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer.
-
Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. An increase in fluorescence corresponds to actin polymerization.[1]
-
Data Analysis: Compare the polymerization rates in the presence of the compound to the control to determine its inhibitory effect.
-
Workflow for Discovery and Characterization
The identification and characterization of bioactive compounds like this compound from fungal sources follow a systematic workflow.
Caption: A typical workflow for the discovery and characterization of fungal metabolites.
Conclusion
This compound is a potent bioactive fungal metabolite that exerts its biological effects primarily through the disruption of the actin cytoskeleton, leading to apoptosis.[2] Its significant antiplasmodial activity, coupled with moderate to weak cytotoxicity against various cancer cell lines, highlights its potential as a lead compound for drug development.[1][6] The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds in oncology and infectious diseases. Further investigation into its specific downstream signaling pathways and in vivo efficacy is warranted to fully understand its pharmacological profile.
References
An In-depth Technical Guide to 19,20-Epoxycytochalasin D: An Actin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins, a class of compounds renowned for their potent effects on the actin cytoskeleton.[1] As a critical component for numerous cellular processes including cell division, motility, and morphology, the actin cytoskeleton presents a key target for therapeutic intervention, particularly in oncology and infectious diseases.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its primary mechanism of action as an inhibitor of actin polymerization. We present collated quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of its mechanistic pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other actin-targeting agents.
Mechanism of Action: Disruption of Actin Dynamics
The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[3] Specifically, it interacts with the barbed (fast-growing) end of actin filaments (F-actin).[4] This binding event physically obstructs the addition of new globular actin (G-actin) monomers to the filament, thereby inhibiting polymerization and elongation.[3] While the primary effect is the cessation of filament growth, some evidence suggests that certain cytochalasans may also promote the depolymerization of existing filaments.[4] The net result is a disruption of the dynamic equilibrium between actin polymerization and depolymerization, leading to significant alterations in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[4] This profound interference with a fundamental cellular process triggers downstream signaling cascades, often culminating in cell cycle arrest and programmed cell death (apoptosis).[3]
Quantitative Data
The biological activity of this compound and its analogs has been quantified primarily through cytotoxicity assays against various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
Table 1: Cytotoxic Activity of this compound and Related Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | P-388 | Murine Leukemia | 0.16[1][4] |
| MOLT-4 | Human Leukemia | 10.0[5] | |
| BT-549 | Human Breast Ductal Carcinoma | 7.84[1] | |
| LLC-PK1 | Porcine Kidney Epithelial | 8.4[1] | |
| SK-MEL | Human Skin Melanoma | > 10 | |
| KB | Human Oral Epidermoid Carcinoma | > 10 | |
| SK-OV-3 | Human Ovarian Adenocarcinoma | > 10 | |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11[1] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65[1] | |
| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | > 10 (for most)[1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 (for most)[1] | |
| MCF-7 | Human Breast Adenocarcinoma | > 10 (for most)[1] | |
| SW480 | Human Colorectal Adenocarcinoma | > 10 (for most)[1] |
Table 2: Antiplasmodial and Antifungal Activities
| Compound | Organism | Strain | IC50/MIC50 |
| This compound | Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 9.77 nM[3] |
| 19,20-Epoxycytochalasin Q | Saccharomyces cerevisiae | Wild-type | 410 mg/L[6] |
| Saccharomyces cerevisiae | ScΔpdr5 | 55 mg/L[6] |
Signaling Pathways
Disruption of the actin cytoskeleton by this compound acts as a cellular stress signal, initiating apoptotic pathways.[1] While specific signaling cascades for this compound are not fully elucidated, studies on closely related cytochalasans suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[1][3] This pathway is characterized by the release of cytochrome c from the mitochondria, which subsequently activates a caspase cascade, leading to programmed cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological effects of this compound.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This fluorescence-based assay directly monitors the polymerization of G-actin to F-actin in vitro.
-
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization-inducing buffer (e.g., containing KCl and MgCl2)
-
This compound stock solution (in DMSO)
-
Fluorometer
-
-
Protocol:
-
Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.
-
Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the G-actin solution.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer.
-
Fluorescence Measurement: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm). An increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into F-actin filaments.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of this compound is observed as a decrease in the rate and/or extent of polymerization.
-
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualization of the Actin Cytoskeleton
This protocol uses fluorescence microscopy to visualize the effects of this compound on the actin cytoskeleton.
-
Materials:
-
Cells seeded on glass coverslips in a multi-well plate
-
This compound working solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours).[4]
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes.[4]
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[4]
-
Actin Staining: Wash with PBS and then incubate with fluorescently-labeled phalloidin solution for 20-30 minutes in the dark.[4]
-
Nuclear Staining: Wash with PBS and then incubate with DAPI solution for 5 minutes.[4]
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade medium, and visualize using a fluorescence microscope.[4]
-
Conclusion
This compound is a potent inhibitor of actin polymerization with demonstrated cytotoxic and antiplasmodial activities.[1][3] Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound for drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other compounds that target the actin cytoskeleton. Further research is warranted to fully elucidate its specific interactions with actin and its downstream signaling effects to better understand its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of 19,20-Epoxycytochalasin D: A Technical Guide for Cancer Research
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of 19,20-Epoxycytochalasin D, a potent fungal metabolite, on various cancer cell lines. Addressed to researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Overview of this compound
This compound is a natural product belonging to the cytochalasan family of mycotoxins, isolated from fungal species such as Nemania and Xylaria.[1][2] Like other cytochalasans, its primary mode of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[2][3] This interference with actin polymerization triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis), making it a compound of significant interest for its anti-cancer properties.[1][4]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.[1][4]
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | 0.16 |
| MOLT-4 | Human Leukemia | This compound | 10.0 |
| BT-549 | Breast Ductal Carcinoma | This compound | Moderate |
| LLC-PK1 | Kidney Epithelial | This compound | Moderate |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10 |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |
| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |
Data sourced from multiple studies.[5][6][7] "Moderate" indicates reported activity where a specific IC50 value was not provided.
Observations:
-
This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[7]
-
Its analog, 19,20-Epoxycytochalasin C, shows significant activity against HL-60 and HT-29 cell lines.[5][6]
-
The cytotoxic efficacy of these compounds appears to be cell-line specific, with some cell lines exhibiting resistance (IC50 >10 µM).
Mechanism of Action: Induction of Apoptosis via Actin Disruption
The primary mechanism underlying the cytotoxic effects of this compound is the inhibition of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1][2] This disruption acts as a cellular stress signal, initiating apoptosis primarily through the intrinsic (mitochondrial) pathway.[1]
The key steps in the proposed signaling cascade are:
-
Actin Cytoskeleton Disruption: The compound directly interferes with actin dynamics.[1]
-
Mitochondrial Stress: The collapse of the cytoskeleton can trigger the mitochondrial apoptosis pathway, altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
-
Caspase Activation: An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, starting with the initiator caspase-9, which then activates effector caspases such as caspase-3 and caspase-7.[1]
-
Execution of Apoptosis: Activated effector caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1]
Some related compounds have also been shown to induce endoplasmic reticulum (ER) stress, which can serve as an independent or converging pathway to apoptosis.[1]
Experimental Protocols
To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1][2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1][5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining) to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[2][4]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[4]
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[4]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[4]
Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining of DNA.[4]
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[4]
-
Cell Fixation: Harvest cells and resuspend the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.[4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[4]
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases, PARP, Bax, and Bcl-2.[1]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[1]
Conclusion
This compound is a potent bioactive fungal metabolite that exerts significant cytotoxic effects against various cancer cell lines.[1][4] Its mechanism of action, centered on the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway, presents a compelling avenue for the development of novel anti-cancer therapeutics.[1] The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and the broader class of cytochalasans. Further comprehensive and direct comparative studies are warranted to fully delineate the structure-activity relationship and therapeutic window of this compound.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antiplasmodial Activity of 19,20-Epoxycytochalasin D against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. 19,20-Epoxycytochalasin D, a fungal metabolite, has demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species causing malaria in humans. This technical guide provides a comprehensive overview of the antiplasmodial properties of this compound, including its efficacy, selectivity, and proposed mechanism of action. Detailed experimental protocols for the evaluation of its activity are also presented to facilitate further research and development in the field of antimalarial drug discovery.
Data Presentation: Efficacy and Cytotoxicity
This compound has exhibited significant inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The quantitative data on its antiplasmodial efficacy and cytotoxicity against various mammalian cell lines are summarized below for comparative analysis.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |
| D6 (chloroquine-sensitive) | ~0.0008 | 0.4 | [1][2][3][4] |
| W2 (chloroquine-resistant) | ~0.0008 | 0.4 | [1][2][3][4] |
| 3D7 | 0.00977 | 5.11 | [1] |
Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 493.6 g/mol for this compound.
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [1][2][3][4] |
| BT-549 | Ductal carcinoma | 7.84 | [2][3][4][5] |
| LLC-PK11 | Porcine kidney epithelial | 8.4 | [2][3][4][5] |
| P388 | Murine leukemia | 0.16 | [2][3][4][6] |
| SK-MEL | Human melanoma | >10 | [2][4] |
| KB | Human oral carcinoma | >10 | [2][4] |
| SK-OV-3 | Human ovarian adenocarcinoma | >10 | [2][4] |
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |
| W2 | Vero | >11,375 |
| 3D7 | Vero | >931 |
| W2 | P388 | 200 |
The high selectivity index, particularly against the non-cancerous Vero cell line, indicates a favorable therapeutic window for this compound, suggesting it is significantly more toxic to the malaria parasite than to host cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.[1][7]
Materials:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester and scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plate for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[8][9]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (IC₅₀) from the dose-response curve.
Visualizations
Proposed Mechanism of Action
Cytochalasins, including Cytochalasin D, are known to exert their effects by disrupting actin filament function.[10][11][12] The proposed mechanism of action for this compound in Plasmodium falciparum is the inhibition of actin polymerization, which is crucial for various parasite processes, including endocytosis of host cell cytoplasm for nutrient acquisition.[13]
Caption: Proposed mechanism of this compound in P. falciparum.
Experimental Workflow
The general workflow for the in vitro assessment of a potential antiplasmodial compound involves parallel evaluation of its efficacy against the parasite and its toxicity to host cells to determine its selectivity.
Caption: General workflow for in vitro antiplasmodial compound testing.
Conclusion
This compound demonstrates potent and selective in vitro activity against Plasmodium falciparum, including chloroquine-resistant strains. Its likely mechanism of action, the disruption of actin polymerization, presents a potentially novel target for antimalarial therapy. The favorable selectivity index warrants further investigation, including in vivo efficacy and safety studies, to assess its potential as a lead compound for the development of new antimalarial drugs. The detailed protocols provided herein offer a foundation for researchers to build upon in the collective effort to combat malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actin is required for endocytic trafficking in the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Phytotoxic Potential of 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D, a member of the cytochalasan family of fungal metabolites, has garnered significant interest for its diverse biological activities, including cytotoxic and antiplasmodial effects.[1][2] While its impact on animal cells is relatively well-documented, its phytotoxic properties present a promising yet underexplored area for agricultural and herbicidal research. This technical guide synthesizes the current understanding of this compound's phytotoxicity, detailing its mechanism of action, providing hypothetical experimental protocols based on established methodologies, and outlining potential signaling pathways in plants. The information is presented to facilitate further research and application in plant science and drug development.
Introduction
This compound is a natural compound produced by various endophytic and wood-inhabiting fungi, predominantly from the Xylaria and Nemania genera.[3][4] Like other cytochalasans, its primary mode of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for numerous critical processes.[1][2] This disruption triggers a cascade of cellular events, leading to growth inhibition and cell death. While much of the research has focused on its potential as an anti-cancer agent, its demonstrated phytotoxicity suggests a potential role in the development of novel herbicides.[5][6] This guide provides a comprehensive overview of the phytotoxic properties of this compound, intended to serve as a foundational resource for researchers in the field.
Mechanism of Action: Disruption of the Plant Actin Cytoskeleton
The core mechanism behind the phytotoxic effects of this compound is its interaction with the plant actin cytoskeleton.[1] By binding to the barbed (fast-growing) end of actin filaments, it effectively caps (B75204) the filament, preventing the addition of new actin monomers and leading to the disassembly of existing filaments.[7] This disruption of actin dynamics has profound consequences for plant cells, impacting:
-
Cell Division (Cytokinesis): The formation of the contractile ring, essential for cell division, is an actin-dependent process. Inhibition of actin polymerization by this compound can lead to the formation of multinucleated cells and arrest of cell proliferation.[7]
-
Cell Expansion and Morphogenesis: The organized deposition of cell wall material, which dictates plant cell shape and growth, is guided by the actin cytoskeleton. Disruption of this network can lead to aberrant cell morphology and inhibited growth.
-
Organelle Trafficking and Positioning: The movement and positioning of chloroplasts, mitochondria, and other organelles within the plant cell are facilitated by the actin cytoskeleton. Interference with this process can disrupt cellular metabolism and function.
-
Tip Growth: Processes like root hair and pollen tube elongation are highly dependent on a dynamic actin cytoskeleton at the growing tip. This compound can severely inhibit these processes.
Quantitative Phytotoxicity Data
While several sources confirm the phytotoxic nature of this compound, specific quantitative data, such as IC50 values for the inhibition of germination or root growth of specific plant species, are not extensively available in the reviewed literature.[1][5][6] The data that is available primarily focuses on its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxic Activity of this compound and Related Compounds (for reference)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| P-388 | Murine Leukemia | This compound | Potent Activity (not specified) | [8] |
| BT-549 | Human Breast Carcinoma | This compound | 7.84 | [6] |
| LLC-PK11 | Pig Kidney Epithelial | This compound | 8.4 | [6] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 | [3][8] |
| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 | [8] |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin Q | - | [9] |
| SF-268 | Human Glioblastoma | 19,20-Epoxycytochalasin Q | - | [9] |
Note: This table is provided for context on the compound's general bioactivity. Further research is critically needed to establish quantitative phytotoxicity data.
Experimental Protocols for Phytotoxicity Assessment
The following are detailed, generalized protocols for assessing the phytotoxic effects of this compound on plants, based on standard bioassay methodologies.[10][11][12]
Seed Germination and Seedling Growth Bioassay
This bioassay is a fundamental method for evaluating the impact of a compound on early plant development.[10][11]
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum)).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Sterile distilled water.
-
Petri dishes (9 cm diameter).
-
Sterile filter paper.
-
Growth chamber with controlled light and temperature.
-
Micropipettes.
-
Ruler or digital caliper.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM. A solvent control (containing the same concentration of DMSO as the highest test concentration) and a negative control (sterile distilled water) must be included.
-
Assay Setup: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of the respective test solution, solvent control, or negative control onto the filter paper.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20-30) evenly spaced on the moistened filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection:
-
Germination Percentage: After a set period (e.g., 72 hours), count the number of germinated seeds (radicle emergence) in each dish. Calculate the germination percentage relative to the negative control.
-
Radicle and Hypocotyl Length: After a longer period (e.g., 5-7 days), carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) using a ruler or digital caliper.
-
-
Data Analysis: Calculate the mean and standard deviation for germination percentage, radicle length, and hypocotyl length for each treatment. Determine the IC50 value for each parameter if possible.
Root Elongation Assay in Agar (B569324) Plates
This method provides a more controlled environment for observing effects on root growth.[11]
Materials:
-
Seeds of a model plant species.
-
Murashige and Skoog (MS) agar medium.
-
This compound stock solution.
-
Sterile petri dishes (square plates are often preferred).
-
Growth chamber.
Procedure:
-
Preparation of Media: Prepare MS agar medium and autoclave. While the medium is still molten (around 50°C), add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Also, prepare solvent control and negative control plates.
-
Seed Sterilization and Plating: Surface sterilize the seeds (e.g., with 70% ethanol (B145695) followed by a bleach solution and sterile water rinses). Place the sterilized seeds in a line on the surface of the agar plates.
-
Incubation: Place the plates vertically in a growth chamber to allow the roots to grow downwards along the surface of the agar.
-
Data Collection: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the mean root length and standard deviation for each treatment.
Potential Signaling Pathways in Plants
While the direct signaling cascade initiated by this compound in plants has not been fully elucidated, its known mechanism of actin disruption allows for informed hypotheses based on the role of the actin cytoskeleton in plant cell signaling.[1][13]
The disruption of the actin cytoskeleton can be perceived as a cellular stress, potentially activating a cascade of downstream signaling events. This could involve:
-
Calcium Signaling: The actin cytoskeleton is known to interact with and influence calcium channels and pumps. Its disruption could lead to altered intracellular calcium concentrations, a key second messenger in many plant signaling pathways.[14]
-
Reactive Oxygen Species (ROS) Production: Cellular stress, including cytoskeletal damage, can trigger the production of ROS. ROS can act as signaling molecules, activating downstream pathways related to stress responses and programmed cell death.
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are central to plant stress signaling. They can be activated by various stimuli, including cellular damage, and can regulate gene expression and other cellular responses.
-
Hormonal Signaling Crosstalk: The actin cytoskeleton is involved in the transport and perception of plant hormones like auxin. Disruption of actin filaments could interfere with hormonal signaling, leading to developmental defects.
Visualizations
Experimental Workflow
Caption: General experimental workflow for phytotoxicity assessment.
Hypothetical Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Cellular Scaffolding: An In-depth Technical Guide to 19,20-Epoxycytochalasin D's Effect on Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D, a fungal metabolite belonging to the cytochalasan family, is a potent modulator of the actin cytoskeleton. Like other cytochalasans, its primary mechanism of action involves the disruption of actin polymerization, a fundamental process governing cell shape, motility, division, and intracellular transport.[1] This disruption initiates a cascade of cellular events, including cell cycle arrest and apoptosis, making this compound a valuable tool for cell biology research and a compound of interest for its cytotoxic, antiplasmodial, and phytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on actin cytoskeleton dynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action: Capping the Actin Filament
The primary molecular target of this compound is the actin cytoskeleton.[3] It exerts its effect by binding with high affinity to the barbed (fast-growing) end of actin filaments.[3] This binding action effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[3] While the primary effect is the inhibition of polymerization, some evidence suggests that certain cytochalasins can also lead to the depolymerization of existing actin filaments.[4] This disruption of the delicate equilibrium between actin polymerization and depolymerization leads to profound changes in cellular morphology, including cell rounding and the collapse of actin-based structures like stress fibers.[4]
Quantitative Data on Biological Activities
The biological effects of this compound have been quantified in various studies, primarily focusing on its cytotoxic and antiplasmodial activities. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: Cytotoxic Activity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | Potent (specific value not consistently reported) | [1] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [5] |
| LLC-PK1 | Porcine Kidney Epithelial | 8.4 | [5] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | >10 | [3] |
| HL-60 | Human Promyelocytic Leukemia | >10 | [3] |
| A549 | Human Lung Carcinoma | >10 | [3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [3] |
| SW480 | Human Colon Adenocarcinoma | >10 | [3] |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Table 2: Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | Activity | IC50 (nM) | Reference |
| 3D7 (chloroquine-sensitive) | Potent | 9.77 | [3] |
Table 3: Biochemical Data for the Closely Related Cytochalasin D
| Parameter | Value | Organism/System | Reference |
| IC50 (Actin Polymerization Inhibition) | 25 nM | In vitro | [3] |
| Dissociation Constant (KD) | 2.6 µM | Monomeric Actin (with Mg2+) | [6] |
| Dissociation Constant (KD) | 18 µM | Monomeric Actin (with Ca2+) | [6] |
Signaling Pathways Affected by Actin Disruption
The disruption of the actin cytoskeleton by this compound is a significant cellular stressor that triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[3] While the precise pathways for this compound are not fully elucidated, studies on the closely related Cytochalasin D provide a likely model.[3]
Caption: Proposed signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
General Experimental Workflow
The investigation of this compound's effects typically follows a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of cytochalasin D binding to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of cytochalasin D to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 19,20-Epoxycytochalasin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 19,20-Epoxycytochalasin D, a potent cytotoxic fungal metabolite. The document details the isolation, spectroscopic analysis, and definitive structural revision of this complex natural product. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the cytochalasan family of mycotoxins, characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring.[1] Initially isolated from the fungus Xylaria hypoxylon, its structure was later revised based on rigorous spectroscopic and crystallographic evidence.[1] Like other cytochalasans, it exhibits significant biological activity, primarily through its interaction with the actin cytoskeleton, making it a compound of interest for potential therapeutic applications.[1]
Isolation and Purification
This compound has been isolated from various fungal species, primarily from the Xylaria and Nemania genera.[2] The general workflow for its isolation and purification is outlined below.
Experimental Protocol: Fungal Cultivation and Extraction
A common method for producing this compound involves the cultivation of the producing fungal strain on a solid rice medium or in a liquid potato dextrose broth (PDB).[2]
-
Fungal Cultivation : The selected fungal strain is cultured on a suitable medium. For solid-state fermentation, this is often a rice medium. For liquid-state fermentation, PDB is commonly used. The culture is incubated under optimal temperature and humidity to facilitate fungal growth and the production of secondary metabolites.[2]
-
Extraction : After a sufficient incubation period, the fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol.[3] The resulting solution is then concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate the pure compound.
-
Initial Fractionation : The crude extract is typically first fractionated using column chromatography over silica gel or Sephadex LH-20.[2]
-
High-Performance Liquid Chromatography (HPLC) : Further purification is achieved using preparative HPLC, often with a C18 column and a gradient elution system of acetonitrile (B52724) and water.[2]
Structural Elucidation
The definitive structure of this compound was established through a combination of extensive spectroscopic analysis and single-crystal X-ray diffraction.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For the closely related 19,20-Epoxycytochalasin C, the protonated molecule [M+H]⁺ is observed at an m/z of 524.25.[4] Tandem MS/MS analysis of cytochalasans often reveals characteristic fragment ions, including the tropylium (B1234903) ion at m/z 91 ([C₇H₇]⁺) and a fragment from the phenylalanine moiety at m/z 120.[5]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex structure of this compound. The structural revision from the initially proposed 19(αH), 20(αH)-epoxycytochalasin D to the correct 19(βH), 20(αH)-epoxycytochalasin D was based on detailed 1D and 2D NMR experiments.[1][6]
The following table summarizes the ¹H and ¹³C NMR data for the revised structure of this compound, recorded in CDCl₃.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 173.5 | - |
| 3 | 53.9 | 3.25 (m) |
| 4 | 50.7 | 2.27 (t, 4.9) |
| 5 | 32.6 | 2.60 (m) |
| 6 | 147.5 | - |
| 7 | 70.0 | 3.83 (d, 10.3) |
| 8 | 46.6 | 2.64 (m) |
| 9 | 52.5 | - |
| 10 | 45.2 | a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0) |
| 11 | 13.5 | 0.90 (d, 6.7) |
| 13 | 130.2 | 5.61 (dd, 15.5, 8.5) |
| 14 | 128.5 | 5.23 (dd, 15.5, 9.8) |
| 15 | 38.9 | 2.45 (m) |
| 16 | 36.1 | 1.85 (m) |
| 17 | 42.1 | 2.05 (m) |
| 18 | 30.9 | 1.65 (m) |
| 19 | 62.1 | 3.32 (d, 4.0) |
| 20 | 58.9 | 2.95 (dd, 4.0, 2.5) |
| 21 | 134.8 | 5.35 (d, 2.5) |
| 22 | 128.9 | - |
| 23 | 21.2 | 1.15 (d, 7.0) |
Data adapted from Shi and Zhan, 2007.
2D NMR experiments, particularly COSY, HMBC, and NOESY, were instrumental in assembling the carbon skeleton and determining the relative stereochemistry.
-
COSY (Correlation Spectroscopy) : Established the proton-proton coupling networks within the molecule, allowing for the tracing of spin systems.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Provided crucial information on the connectivity of the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Was pivotal in determining the relative stereochemistry. The key NOESY correlation that led to the structural revision was the observation of a spatial proximity between H-19 and protons of the benzyl (B1604629) group, which would not be possible in the originally proposed 19(αH) configuration.[1][6]
X-ray Crystallography
Mechanism of Action and Biological Activity
This compound, like other members of the cytochalasan family, exerts its biological effects primarily by disrupting the actin cytoskeleton. This interference with a fundamental cellular component leads to a cascade of events, ultimately resulting in apoptosis (programmed cell death).
Inhibition of Actin Polymerization
The primary molecular target of this compound is actin. It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and inhibits filament elongation. This disruption of actin dynamics affects numerous cellular processes, including cell motility, division, and the maintenance of cell shape.
Induction of Apoptosis
The disruption of the actin cytoskeleton acts as a cellular stress signal that can trigger the intrinsic (mitochondrial) pathway of apoptosis. Studies on related cytochalasins have shown that this process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Cytotoxicity Data
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound and its close analog, Cytochalasin D, are summarized below.
| Compound | Cell Line | IC₅₀ (μM) |
| This compound | P-388 (Murine Leukemia) | 0.16 |
| MOLT-4 (Human Leukemia) | 10.0 | |
| Cytochalasin D | P-388 (Murine Leukemia) | 0.32 |
| MOLT-4 (Human Leukemia) | 1.2 |
Data compiled from multiple sources.[1][6]
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic and crystallographic techniques in natural product chemistry. The definitive revision of its stereochemistry is crucial for understanding its structure-activity relationship and for guiding future efforts in the development of novel therapeutic agents based on the cytochalasan scaffold. Its potent biological activity, stemming from the disruption of the actin cytoskeleton, continues to make it a valuable tool for cell biology research and a promising lead for anticancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19,20-Epoxycytochalasin R - Mycotoxin Database [mycocentral.eu]
- 5. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Downstream Signaling Pathways Affected by 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D is a potent, biologically active fungal metabolite that primarily functions as a disruptor of the actin cytoskeleton.[1][2] This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound. By inhibiting actin polymerization, this compound triggers a cascade of cellular events, leading to cytotoxicity, apoptosis, and cell cycle arrest, making it a compound of significant interest in cancer research and drug development.[2][3][4] This document summarizes the current understanding of its mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key signaling pathways.
Core Mechanism of Action: Actin Cytoskeleton Disruption
This compound, a member of the cytochalasan family of mycotoxins, exerts its primary effect by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction prevents the addition of new actin monomers, thereby inhibiting actin polymerization and leading to the disruption of the cellular actin cytoskeleton.[2][3] The integrity of the actin cytoskeleton is crucial for numerous cellular functions, including cell division, motility, and the maintenance of cell shape.[2][3] Consequently, its disruption by this compound initiates a series of downstream signaling events that culminate in cell death.[2]
Induction of Apoptosis: The Mitochondrial Pathway
The cytotoxic effects of this compound are predominantly mediated through the induction of apoptosis, primarily involving the intrinsic (mitochondrial) pathway.[1][3] The disruption of the actin cytoskeleton acts as a cellular stress signal that converges on the mitochondria.[3]
Key signaling events in the this compound-induced apoptotic pathway include:
-
Modulation of Bcl-2 Family Proteins: The compound alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring a pro-apoptotic state.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[3]
-
Caspase Activation Cascade: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3]
-
Execution of Apoptosis: Effector caspases are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[3]
There is also evidence to suggest the potential involvement of the endoplasmic reticulum (ER) stress pathway, which can act as an independent or converging route to apoptosis.[1][3]
Apoptosis induction by this compound.
Cell Cycle Arrest
Disruption of the actin cytoskeleton by this compound and its analogs also leads to cell cycle arrest.[2][4] While the precise mechanism for this compound is not fully elucidated, studies on the closely related compound, 19,20-Epoxycytochalasin C, have shown that it can induce a dose-dependent S phase cell cycle arrest in HT-29 colon cancer cells.[5] This suggests that these compounds interfere with the normal progression of the cell cycle, likely through the modulation of key cell cycle regulatory proteins.
Putative Downstream Signaling Pathways
While direct evidence for the effect of this compound on other major signaling pathways is still emerging, studies on other cytochalasans provide strong indications of their involvement.
MAPK and PI3K/Akt Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical regulators of cell proliferation, survival, and angiogenesis. Some studies on cytochalasans suggest that they can modulate these pathways. For instance, Cytochalasin H has been shown to inhibit angiogenesis in non-small cell lung cancer cells by suppressing HIF-1α and VEGF expression through the PI3K/Akt/p70S6K and ERK1/2 signaling pathways.[4] Although Cytochalasin D did not appear to affect MAPK activation in one study, the broader family of cytochalasans has been linked to the modulation of these pathways.[6][7]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Several cytochalasans have demonstrated anti-angiogenic properties.[8] For example, Cytochalasin D and Cytochalasin E have been shown to inhibit tumor growth and angiogenesis.[1][8] This suggests that this compound may also possess anti-angiogenic activity, potentially through the inhibition of key signaling molecules like VEGF, as seen with other related compounds.[4]
Putative anti-angiogenic signaling of cytochalasans.
Quantitative Data
The cytotoxic potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50). These values vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P-388 | Murine Leukemia | Potent |
| BT-549 | Breast Cancer | Moderate | |
| LLC-PK1 | Kidney Epithelial | Moderate | |
| HL-60 | Human Promyelocytic Leukemia | >10 | |
| A549 | Human Lung Carcinoma | >10 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | |
| MCF-7 | Human Breast Adenocarcinoma | >10 | |
| SW480 | Human Colon Adenocarcinoma | >10 | |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 |
Data sourced from multiple studies.[1][2] It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC50 values.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[4]
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1]
Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable research tool for studying cellular processes dependent on the actin cytoskeleton. Its primary mechanism of inducing apoptosis through the mitochondrial pathway is well-documented. While its direct effects on other signaling pathways such as MAPK and PI3K/Akt, and on angiogenesis, require further specific investigation, the activities of related cytochalasans strongly suggest its potential as a modulator of these critical cellular processes. The experimental protocols provided herein offer a framework for researchers to further elucidate the multifaceted downstream effects of this potent fungal metabolite.
References
- 1. Cytochalasin E, an epoxide containing Aspergillus-derived fungal metabolite, inhibits angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytochalasin H Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytochalasin D, a tropical fungal metabolite, inhibits CT26 tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Analogs of 19,20-Epoxycytochalasin D and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural analogs of 19,20-Epoxycytochalasin D, a class of fungal metabolites predominantly isolated from Xylaria and Nemania species. These cytochalasan compounds exhibit a range of potent biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects. Their primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells, which subsequently triggers signaling cascades leading to cell cycle arrest and apoptosis. This document details the structures and bioactivities of these natural analogs, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key bioassays and visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology, facilitating further investigation into the therapeutic potential of these fascinating molecules.
Introduction
Cytochalasans are a large and structurally diverse family of fungal secondary metabolites characterized by a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring. A significant subset of these compounds, the 19,20-epoxycytochalasans, have garnered considerable attention due to their potent biological activities. This compound, a representative member of this class, and its natural analogs are primarily produced by endophytic and saprophytic fungi, particularly those belonging to the genera Xylaria and Nemania.
The core biological activity of these compounds stems from their ability to interact with and disrupt the dynamics of the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit the polymerization and depolymerization processes, leading to a cascade of cellular events that can culminate in programmed cell death (apoptosis). This mode of action makes them promising candidates for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide aims to provide a detailed technical overview of the known natural analogs of this compound, their reported bioactivities, and the experimental methodologies used to characterize them.
Natural Analogs of this compound and Their Fungal Sources
A variety of natural analogs of this compound have been isolated and characterized from fungal sources. These analogs typically feature variations in the macrocyclic ring, including differences in hydroxylation, acetylation, and oxidation states. The primary fungal producers of these compounds are species within the Xylariaceae family.
Table 1: Fungal Sources of this compound and its Natural Analogs
| Compound Name | Fungal Source(s) | Reference(s) |
| 19,20-Epoxycytochalasin C | Xylaria cf. curta, Nemania sp. | [1] |
| This compound | Xylaria cf. curta, Nemania sp., Xylaria hypoxylon | [1][2] |
| 19,20-Epoxycytochalasin N | Xylaria sp. | [2] |
| 19,20-Epoxycytochalasin Q | Xylaria sp. | [2] |
| 19,20-Epoxycytochalasin R | Xylaria sp. | [2] |
| 18-desoxy-19,20-epoxycytochalasin C | Xylaria cf. curta | [1] |
| 5,6-dihydro-7-oxo-19,20-epoxycytochalasin C | Xylaria cf. curta | [1] |
| Cytochalasin Z27 | Xylaria sp. | [3] |
| Cytochalasin Z28 | Xylaria sp. | [3] |
| Xylarchalasin A and B | Xylaria sp. | [4] |
| Xylariaides A and B | Xylaria sp. | [5] |
| 18-dehydroxy-cytochalasin E | Nemania diffusa | [6] |
| Cytochalasin Z7 | Nemania diffusa | [6] |
| Cytochalasin Z8 | Nemania diffusa | [6] |
Bioactivity of this compound and its Analogs
The natural analogs of this compound exhibit a spectrum of biological activities, with cytotoxicity against cancer cell lines and antiplasmodial activity being the most extensively studied. The potency of these compounds can vary significantly with minor structural modifications.
Cytotoxic Activity
The cytotoxic effects of these compounds are a direct consequence of their actin-disrupting ability, which leads to cell cycle arrest and the induction of apoptosis. The half-maximal inhibitory concentration (IC50) values for various analogs against a panel of human cancer cell lines are summarized below.
Table 2: Cytotoxicity of this compound and its Natural Analogs (IC50 in µM)
| Compound | HL-60 (Leukemia) | A549 (Lung) | SMMC-7721 (Hepatoma) | MCF-7 (Breast) | SW480 (Colon) | HeLa (Cervical) | CHO (Ovary) |
| 19,20-Epoxycytochalasin C | 1.11[1] | >10[1] | >10[1] | >10[1] | >10[1] | Strong Activity[2] | Strong Activity[2] |
| This compound | - | - | - | - | - | Strong Activity[2] | Strong Activity[2] |
| 19,20-Epoxycytochalasin N | - | - | - | - | - | Strong Activity[2] | Strong Activity[2] |
| 19,20-Epoxycytochalasin R | - | - | - | - | - | Strong Activity[2] | Strong Activity[2] |
| 18-desoxy-19,20-epoxycytochalasin C | >10[1] | >10[1] | >10[1] | >10[1] | >10[1] | - | - |
| 5,6-dihydro-7-oxo-19,20-epoxycytochalasin C | >10[1] | >10[1] | >10[1] | >10[1] | >10[1] | - | - |
Note: "-" indicates that data was not found in the reviewed literature.
Antiplasmodial Activity
Several 19,20-epoxycytochalasan analogs have demonstrated potent activity against the malaria parasite, Plasmodium falciparum. This is particularly significant as the parasite's actin cytoskeleton is a potential drug target.
Table 3: Antiplasmodial Activity of this compound and its Analogs (IC50 in µM)
| Compound | P. falciparum (Chloroquine-sensitive strain) | P. falciparum (Chloroquine-resistant strain) | Reference(s) |
| 19,20-Epoxycytochalasin C | Potent Activity | Potent Activity | [7] |
| This compound | Potent Activity | Potent Activity | [7] |
| 18-deoxy-19,20-epoxycytochalasin C | Moderate Activity | Moderate Activity | [7] |
Phytotoxic Activity
Cytochalasans are also known for their phytotoxic effects, inhibiting the germination and growth of various plant species. This activity is also linked to their disruption of the actin cytoskeleton, which is crucial for plant cell division and elongation.[3][6]
Table 4: Phytotoxic Activity of Selected Cytochalasans
| Compound | Plant Species | Observed Effect | Reference(s) |
| Cytochalasin E | Lactuca sativa (Lettuce), Raphanus sativus (Radish) | Inhibition of seedling growth | [3][6] |
| Cytochalasin Z28 | Lactuca sativa (Lettuce), Raphanus sativus (Radish) | Inhibition of seedling growth | [3] |
Signaling Pathways
The bioactivity of 19,20-epoxycytochalasans is underpinned by their ability to modulate fundamental cellular signaling pathways, primarily those governing cytoskeletal dynamics, cell cycle progression, and apoptosis.
Disruption of Actin Cytoskeleton
The primary molecular target of cytochalasans is F-actin. They bind to the fast-growing (barbed) end of actin filaments, thereby preventing the addition of new actin monomers and leading to a net depolymerization of the actin cytoskeleton. This disruption has profound consequences for cellular processes such as cell motility, division, and maintenance of cell shape.
Induction of Apoptosis
Disruption of the actin cytoskeleton acts as a cellular stress signal that can trigger programmed cell death, or apoptosis. Evidence suggests that cytochalasans can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway can be initiated by the formation of a death-inducing signaling complex (DISC), leading to the activation of caspase-8.[8][9][10]
Cell Cycle Arrest
By interfering with the proper formation and function of the actin-based contractile ring required for cytokinesis, cytochalasans can lead to cell cycle arrest, typically at the G2/M phase. Some studies also suggest an S-phase arrest.[8][11] This arrest prevents the completion of cell division and can contribute to the overall cytotoxic effect. Key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), are often dysregulated following cytochalasan treatment.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
96-well black, clear-bottom microplates
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
This compound analog (dissolved in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5) with SYBR Green I dye (1x final concentration)
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation: Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Parasite Addition: Add 200 µL of the parasite culture (typically 1% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control and determine the IC50 value.
Phytotoxicity Bioassay (Seed Germination and Radicle Elongation Assay)
This assay assesses the phytotoxic effects of a compound on seed germination and early seedling growth.[13][14]
Materials:
-
Petri dishes or multi-well plates
-
Filter paper or water-agar
-
Seeds of a model plant (e.g., Lactuca sativa - lettuce, Lepidium sativum - cress)
-
This compound analog (dissolved in a suitable solvent)
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Plates: Place a piece of filter paper or a layer of water-agar in each petri dish or well.
-
Compound Application: Apply a known amount of the test compound solution to the filter paper or agar. Allow the solvent to evaporate completely. A solvent-only control should be included.
-
Seed Sowing: Place a specific number of seeds (e.g., 10-20) onto the treated surface.
-
Incubation: Moisten the filter paper with distilled water (if used) and incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 3-5 days.
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the length of the radicle (primary root) of each germinated seedling.
-
Data Analysis: Calculate the germination percentage and the average radicle length. Compare the results for the treated groups to the control group to determine the percentage of inhibition.
Conclusion
The natural analogs of this compound represent a promising class of bioactive compounds with significant potential for therapeutic applications. Their ability to disrupt the actin cytoskeleton, a fundamental and highly conserved cellular component, provides a powerful mechanism for inducing cytotoxicity in cancer cells and inhibiting the growth of pathogens like Plasmodium falciparum. The structural diversity within this family of compounds, primarily isolated from Xylaria and Nemania species, offers a valuable platform for structure-activity relationship studies aimed at optimizing potency and selectivity.
This technical guide has provided a comprehensive overview of the known natural analogs, their bioactivities, and the underlying signaling pathways they modulate. The detailed experimental protocols and visual representations of workflows and signaling cascades are intended to serve as a practical resource for researchers in the field. Further investigation into these fascinating fungal metabolites is warranted to fully elucidate their therapeutic potential and to develop novel drugs for the treatment of cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of cytochalasins from the endophytic Xylaria sp. and their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Xylariaides A and B, novel cytochalasans with a unique 5/6/5/3 ring system from a soil fungus Xylaria sp. Y01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasin B-Induced Membrane Vesicles from TRAIL-Overexpressing Mesenchymal Stem Cells Induce Extrinsic Pathway of Apoptosis in Breast Cancer Mouse Model [mdpi.com]
- 10. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 19,20-Epoxycytochalasin D on Cell Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of 19,20-Epoxycytochalasin D, a potent fungal metabolite, with a primary focus on its impact on cell morphology. This document synthesizes available data on its mechanism of action, cytotoxicity, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and application in drug discovery and cell biology.
Core Mechanism of Action: Actin Cytoskeleton Disruption
This compound, a member of the cytochalasan family of mycotoxins, exerts its primary biological effects through the disruption of the actin cytoskeleton.[1][2] The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell shape, motility, and division.[3][4] this compound binds to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and prevents their polymerization.[1][3] This disruption of actin dynamics leads to a cascade of cellular events, including changes in cell morphology and the induction of programmed cell death (apoptosis).[1][2]
Effects on Cell Morphology
The disruption of the actin cytoskeleton by this compound and its analogs leads to significant alterations in cell morphology. While specific quantitative morphometric data for this compound is limited in the available literature, studies on closely related compounds provide valuable insights into the expected morphological changes.
Qualitative Observations:
-
Cell Rounding: Treatment with cytochalasins typically causes cells to lose their defined shape and become rounded.[4]
-
Formation of Apoptotic Blebs: In studies with the related compound 19,20-epoxycytochalasin C, treated HT-29 colon cancer cells exhibited the formation of apoptotic blebs on the cell surface, a hallmark of apoptosis.
-
Appearance of Fimbriae-like Structures: The same study on HT-29 cells also noted the appearance of prominent fimbriae-like structures.
Quantitative Data (Cytochalasin D on Fibroblasts):
A study on fibroblasts treated with Cytochalasin D, a closely related compound, provided the following quantitative morphological changes:
| Morphological Parameter | Observation |
| Cell Volume | Slight, non-significant decrease |
| Adhesion Area | Significantly decreased |
| Cell Height | Significantly increased |
These findings suggest that while the overall cell volume may not change dramatically, the disruption of the actin cytoskeleton leads to a significant retraction of the cell from the substrate, resulting in a smaller adhesion area and an increase in cell height as the cell rounds up.
Cytotoxicity Across Various Cell Lines
This compound has demonstrated cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | Potent (specific value not consistently reported) |
| MOLT-4 | Human Leukemia | This compound | 10.0[5] |
| BT-549 | Human Breast Cancer | This compound | Moderately toxic (specific value not consistently reported)[1] |
| LLC-PK1 | Kidney Epithelial | This compound | Moderately toxic (specific value not consistently reported)[1] |
| HL-60 | Human Leukemia | 19,20-Epoxycytochalasin C | 1.11[6] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[1] |
Signaling Pathways
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1] The disruption of the actin cytoskeleton acts as a cellular stress signal that initiates this cascade.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the cells by flow cytometry.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: Wash the fixed cells and resuspend in PI staining solution.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Experimental Workflow Visualization
References
Unveiling the Double-Edged Sword: 19,20-Epoxycytochalasin D's Role in Apoptosis and Cell Cycle Arrest
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D, a potent fungal metabolite, has garnered significant interest in the scientific community for its profound cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning its bioactivity, focusing on its dual role in inducing programmed cell death (apoptosis) and halting cellular proliferation through cell cycle arrest. We delve into the core signaling pathways, present quantitative data from multiple studies, and provide detailed experimental protocols to facilitate further research and development in the field of oncology.
Introduction
This compound belongs to the cytochalasan family of mycotoxins, natural products renowned for their potent effects on the actin cytoskeleton.[2] The primary molecular target of these compounds is the barbed, fast-growing end of actin filaments, where they inhibit the polymerization and elongation of new actin monomers.[3] This disruption of the fundamental cellular framework triggers a cascade of downstream signaling events, culminating in apoptosis and cell cycle arrest, making this compound a valuable tool for cancer research.[2]
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in Table 1. The data indicates potent activity against murine leukemia and moderate to weak cytotoxicity against various solid tumor cell lines.[4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | Potent Activity (IC50 not specified) |
| MOLT-4 | Human Leukemia | 10.0 |
| BT-549 | Human Breast Adenocarcinoma | Moderate to Weak |
| LLC-PK1 | Kidney Epithelial | Moderate to Weak |
| SK-MEL | Human Melanoma | Moderate to Weak |
| KB | Human Oral Epidermoid Carcinoma | Moderate to Weak |
| SK-OV-3 | Human Ovarian Adenocarcinoma | Moderate to Weak |
| HL-60 | Human Promyelocytic Leukemia | >10 |
| A549 | Human Lung Carcinoma | >10 |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 |
| MCF-7 | Human Breast Adenocarcinoma | >10 |
| SW480 | Human Colon Adenocarcinoma | >10 |
| Table 1: Cytotoxic Activity of this compound against various cell lines. [3][4] Note: "Potent Activity" and "Moderate to Weak" are as described in the cited literature where specific IC50 values were not provided. |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. This process is primarily mediated by the intrinsic (mitochondrial) pathway, initiated by the disruption of the actin cytoskeleton.[1]
Signaling Pathway
The apoptotic cascade initiated by this compound involves several key steps:
-
Actin Cytoskeleton Disruption: The compound binds to the barbed end of actin filaments, preventing their elongation and leading to cytoskeletal stress.[3]
-
Mitochondrial Stress and Bcl-2 Family Regulation: This cytoskeletal disruption signals mitochondrial stress, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[1]
-
Caspase Activation: The altered mitochondrial membrane potential leads to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1]
-
Execution of Apoptosis: Effector caspases are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1]
-
Potential Endoplasmic Reticulum (ER) Stress: Some related cytochalasans have been shown to induce ER stress, which can also contribute to the apoptotic signaling cascade.[1]
Mechanism of Action: Induction of Cell Cycle Arrest
In addition to inducing apoptosis, disruption of the actin cytoskeleton by cytochalasans is known to cause cell cycle arrest, preventing cancer cell proliferation.[3] While direct quantitative data for this compound is limited, studies on the closely related analogue, 19,20-Epoxycytochalasin C, provide significant insights.
S-Phase Arrest and CDK2 Inhibition
Research on 19,20-Epoxycytochalasin C has demonstrated a dose-dependent S-phase arrest in HT-29 colon cancer cells.[6] This arrest is attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S transition.[6][7] The proposed mechanism suggests that by inhibiting CDK2, 19,20-Epoxycytochalasin C prevents the phosphorylation of proteins necessary for DNA replication, thereby halting the cell cycle in the S-phase.[6]
Potential Involvement of p53 and MAPK Pathways
The disruption of actin microfilaments by cytochalasin D has been shown to activate the tumor suppressor protein p53.[8] Activated p53 can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases, leading to cell cycle arrest.[9] Furthermore, the stress induced by cytoskeletal disruption can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are known to regulate cell cycle progression and apoptosis.[3][10] While the direct role of these pathways in the action of this compound requires further investigation, they represent plausible mechanisms contributing to its cytostatic effects.
Experimental Protocols
To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the effects of this compound.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[11]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[11]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[11]
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, p53, p21, CDK2, Cyclin A/E, and a loading control like GAPDH or β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound is a potent inducer of apoptosis and cell cycle arrest in cancer cells, primarily through the disruption of the actin cytoskeleton. Its ability to activate the intrinsic apoptotic pathway and interfere with cell cycle progression highlights its potential as a lead compound for the development of novel anticancer therapeutics.
Future research should focus on elucidating the specific molecular interactions of this compound with cell cycle regulatory proteins and further investigating the role of the p53 and MAPK signaling pathways in its mechanism of action. In vivo studies are also warranted to evaluate its therapeutic efficacy and safety profile in preclinical cancer models. A deeper understanding of these mechanisms will be crucial for harnessing the full therapeutic potential of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of actin microfilaments by cytochalasin D leads to activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Methodological & Application
Protocol for Using 19,20-Epoxycytochalasin D in Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a naturally occurring fungal metabolite belonging to the cytochalasan family of mycotoxins.[1][2] These compounds are of significant interest in cell biology and drug discovery due to their profound effects on the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division in eukaryotic cells.[3][4] The unique bioactivity of this compound makes it a valuable tool for investigating complex cellular processes and a potential lead compound for therapeutic development, particularly in oncology.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture.
Mechanism of Action
The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton.[3][5] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[3][4] This interference with actin dynamics leads to a net depolymerization of actin filaments, resulting in significant changes to cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[4][5]
This disruption of the cytoskeleton acts as a cellular stress signal, which can initiate programmed cell death, or apoptosis.[1] The apoptotic cascade induced by this compound appears to involve the intrinsic (mitochondrial) pathway.[1] The collapse of the cytoskeleton can trigger mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the effector caspases-3 and -7, which execute the final stages of apoptosis.[1][5]
Data Presentation: Cytotoxicity of this compound and Analogs
The cytotoxic effects of this compound and its related compounds have been evaluated across a range of cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth or viability by 50%, are summarized below. These values provide a useful starting point for determining appropriate concentrations for your experiments.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| This compound | P-388 | Murine Leukemia | 0.16 |
| This compound | MOLT-4 | Human Leukemia | 10.0 |
| This compound | BT-549 | Human Breast Cancer | 7.84 |
| This compound | LLC-PK11 | Porcine Kidney Epithelial | 8.4 |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 |
| 19,20-Epoxycytochalasin C | HT-29 | Human Colon Adenocarcinoma | 0.65 |
| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | >10 (for most) |
| Various Epoxycytochalasans | MCF-7 | Human Breast Adenocarcinoma | >10 (for most) |
| Various Epoxycytochalasans | SMMC-7721 | Human Hepatocellular Carcinoma | >10 (for most) |
| Various Epoxycytochalasans | SW480 | Human Colon Adenocarcinoma | >10 (for most) |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used. It is always recommended to perform a dose-response curve for your specific cell line and experimental setup.[2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.[4]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).
-
Ensure thorough mixing by gentle pipetting.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[1]
Materials:
-
This compound working solutions
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis by flow cytometry.[2]
Materials:
-
This compound working solutions
-
Cells in culture
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells.[2]
-
Washing: Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[2] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[2]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.[2]
Materials:
-
This compound working solutions
-
Cells in culture
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[2]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[2]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[2]
Protocol 5: Visualization of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton using fluorescence microscopy.[4]
Materials:
-
Adherent cells (e.g., U2OS, HT-29, NIH3T3)
-
Glass coverslips
-
This compound working solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827)
-
DAPI solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a culture dish to achieve 50-70% confluency on the day of the experiment.[4]
-
Compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours).[4]
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.[4]
-
Actin and Nuclear Staining: Stain the actin filaments with fluorescently-labeled phalloidin and the nuclei with DAPI.[4]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for assessing the effects of this compound.
References
Application Notes and Protocols for Determining the Cytotoxicity of 19,20-Epoxycytochalasin D using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products.[1] These compounds are recognized for their significant impact on the actin cytoskeleton, a critical component in eukaryotic cells for maintaining cell shape, motility, and division.[1][2] The disruption of these fundamental cellular processes by this compound underlies its biological activities, which include cytotoxic, antiplasmodial, and phytotoxic effects.[1][3] Its ability to induce cell death, often through apoptosis, makes it a compound of interest in cancer research and drug discovery.[4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability.[6]
Mechanism of Action
The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton.[5] It binds to the barbed, fast-growing end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics triggers a cascade of signaling events that can lead to cell cycle arrest and programmed cell death (apoptosis).[1][7] The apoptotic process induced by epoxycytochalasins is thought to involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, such as caspase-3 and caspase-7.[4][5]
Quantitative Data Summary
The cytotoxic activity of this compound and its analogs has been assessed across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency. The table below summarizes the reported IC₅₀ values.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | Potent |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84 |
| LLC-PK1 | Kidney Epithelial | This compound | 8.4 |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | This compound | 10.0 |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |
| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 |
| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 |
| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 |
| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 |
Note: "Potent" indicates significant activity where a specific IC₅₀ value was not provided in the reviewed literature. IC₅₀ values can vary based on experimental conditions.[3][4][8][9]
Experimental Protocols
MTT Assay Protocol for Cytotoxicity of this compound
This protocol details the steps for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of their viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
Materials:
-
This compound
-
Selected cell line and appropriate culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[1]
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.[8]
-
Trypsinize and count the cells, ensuring high viability (>90%).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1][4]
-
Incubate the plate overnight to allow the cells to adhere.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[4]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Actin Polymerization Assay with 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are potent disruptors of the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, motility, and division.[1] The primary mechanism of action for cytochalasans, including this compound, is the inhibition of actin polymerization. They achieve this by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[1][2] This disruption of actin dynamics triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1]
These application notes provide a detailed protocol for performing an in vitro actin polymerization assay using the fluorescent probe pyrene (B120774) to quantitatively assess the inhibitory effects of this compound.
Mechanism of Action
This compound exerts its biological effects by directly interacting with the actin cytoskeleton. The key steps in its mechanism of action are:
-
Binding to the Barbed End: It specifically binds to the fast-growing barbed end of filamentous actin (F-actin).[2]
-
Inhibition of Elongation: This binding physically obstructs the addition of new globular actin (G-actin) monomers to the filament end, thereby halting filament elongation.[2]
-
Disruption of Equilibrium: The continuous, unopposed depolymerization from the pointed end, coupled with the inhibition of polymerization at the barbed end, leads to a net disassembly of actin filaments.
-
Cellular Consequences: The disruption of the actin cytoskeleton integrity triggers various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis and cell cycle arrest.[1]
Data Presentation
| Compound | Assay Type | IC50 | Reference |
| Cytochalasin D | Actin Polymerization Assay | 25 nM | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including actin concentration, temperature, and buffer composition.
The cytotoxic effects of this compound on various cell lines have been documented, providing an indirect measure of its potent disruption of cellular processes reliant on the actin cytoskeleton.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| BT-549 | Breast Carcinoma | 7.84 | [4] |
| LLC-PK11 | Kidney Epithelial | 8.4 | [4] |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 General Actin Buffer (G-Buffer):
-
2 mM Tris-HCl, pH 8.0
-
0.2 mM ATP
-
0.5 mM DTT
-
0.1 mM CaCl2
-
Store at 4°C.
1.2 10x Polymerization Buffer (KMEI):
-
500 mM KCl
-
10 mM MgCl2
-
10 mM EGTA
-
100 mM Imidazole, pH 7.0
-
Store at 4°C.
1.3 Pyrene-labeled G-actin Stock Solution:
-
Reconstitute lyophilized pyrene-labeled rabbit skeletal muscle actin in G-Buffer to a final concentration of 1 mg/mL (approximately 23 µM).
-
Leave on ice for 1 hour to depolymerize, with gentle mixing every 15 minutes.
-
Centrifuge at 14,000 rpm for 30 minutes at 4°C to remove any aggregated actin.
-
Transfer the supernatant to a new pre-chilled tube. The concentration can be determined spectrophotometrically (A290). Keep on ice.
1.4 this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Pyrene-Based Actin Polymerization Assay
This assay measures the increase in fluorescence of pyrene-labeled actin as it incorporates into the growing polymer.
2.1 Assay Setup:
-
Work in a 96-well black plate suitable for fluorescence measurements.
-
Prepare a master mix of G-actin in G-Buffer to a final concentration that is 1.1x the desired final assay concentration (e.g., if the final concentration is 1 µM, prepare a 1.1 µM solution). A 5-10% pyrene-labeled actin to unlabeled actin ratio is recommended.
-
Prepare serial dilutions of this compound in G-Buffer from the stock solution. Remember to include a DMSO vehicle control.
2.2 Polymerization Reaction:
-
To each well, add 10 µL of the this compound dilution or DMSO vehicle control.
-
Add 90 µL of the G-actin master mix to each well.
-
Incubate the plate at room temperature for 2-5 minutes to allow the compound to interact with G-actin.
-
Initiate polymerization by adding 11 µL of 10x Polymerization Buffer (KMEI) to each well.
-
Immediately place the plate in a fluorescence plate reader.
2.3 Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for at least 30-60 minutes.
-
Excitation wavelength: 365 nm
-
Emission wavelength: 407 nm
2.4 Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
The rate of polymerization can be determined from the slope of the linear portion of the polymerization curve.
-
The extent of polymerization is represented by the plateau of the curve.
-
To determine the IC50 value, plot the polymerization rate (or extent) against the logarithm of the this compound concentration and fit the data to a dose-response curve.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for the actin polymerization assay.
Caption: Downstream signaling of actin disruption.
References
Unveiling Cellular Dynamics: 19,20-Epoxycytochalasin D as a Tool for Studying Cell Migration and Adhesion
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a potent, cell-permeable fungal metabolite that belongs to the cytochalasan family of mycotoxins.[1] These compounds are widely recognized for their profound effects on the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, facilitating motility, and enabling cell division.[1][2] The primary mechanism of action for this compound involves the disruption of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby leading to the net depolymerization of the actin cytoskeleton.[3] This targeted disruption of actin dynamics makes this compound an invaluable tool for investigating cellular processes that are heavily dependent on a functional cytoskeleton, such as cell migration and adhesion.[2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for studying these fundamental cellular functions.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The integrity and dynamic nature of the actin cytoskeleton are paramount for cell migration and adhesion. Cell migration is a complex process involving protrusion of the cell's leading edge, adhesion to the extracellular matrix (ECM), contraction of the cell body, and detachment of the rear. Each of these steps is driven by the coordinated polymerization and depolymerization of actin filaments. Similarly, cell adhesion relies on the connection between transmembrane adhesion receptors and the actin cytoskeleton, forming focal adhesions that anchor the cell to the ECM.
By inhibiting actin polymerization, this compound effectively disrupts these processes. This disruption can lead to a cascade of cellular events, including changes in cell morphology, loss of stress fibers, and ultimately, the inhibition of cell motility and adhesion.[4] At higher concentrations or with prolonged exposure, this cytoskeletal collapse can trigger signaling pathways leading to cell cycle arrest and apoptosis.[1]
Data Presentation
The cytotoxic effects of this compound are crucial for determining the appropriate concentration range for cell migration and adhesion studies. It is essential to use concentrations that inhibit motility and adhesion without inducing significant cell death, which could confound the results. The following tables summarize the reported cytotoxic activities of this compound and the related, widely studied Cytochalasin D, which is often used as a reference for actin-disrupting agents.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | >10 | [5] |
| A549 | Human Lung Carcinoma | >10 | [5] |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [5] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [5] |
| SW480 | Human Colon Adenocarcinoma | >10 | [5] |
| P-388 | Murine Leukemia | 0.16 | [6] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | 10.0 | [6] |
Table 2: Inhibitory Effects of Cytochalasin D on Cell Migration
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| EPC2, CP-A, HeLa, Swiss 3T3 | Wound Healing | 1 µg/mL | Significant inhibition of migration in all cell lines | [3] |
| HME1, MCF 10A, MDA-MB-231 | Wound Healing | 1 µg/mL | Inhibition of migration | [3] |
| MCF7 | Wound Healing | 1 µg/mL | No significant inhibition of migration | [3] |
| 3T3 | Wound Healing | 1 - 10 nM | Dose-dependent impairment of wound healing | [4] |
Note: The data for Cytochalasin D is provided as a reference for expected effects on cell migration due to the limited availability of specific quantitative migration data for this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound to study cell migration and adhesion. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
24- or 96-well tissue culture plates
-
Pipette tips (p200 or p1000) or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Scratch Method: Once the monolayer is confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.[7]
-
Insert Method: If using a wound healing insert, seed cells within the insert. After the cells have attached and formed a monolayer, carefully remove the insert to create a defined gap.
-
-
Washing: Gently wash the wells with pre-warmed PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. The final DMSO concentration should be kept below 0.1%.[8]
-
Imaging: Immediately after adding the treatment, acquire the first image of the wound (t=0). Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Microscopy: Acquire images of the same wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound in the control wells is closed.
-
Data Analysis: Measure the width or area of the wound at each time point for all conditions. The rate of wound closure can be calculated and compared between treated and control groups.
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (typically 8 µm pore size for most epithelial and fibroblast cells)[9]
-
24-well companion plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., 4% paraformaldehyde, crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspension and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100 µL of the treated cell suspension to the upper chamber of the insert.[10]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 4-24 hours).[9]
-
Removal of Non-Migrated Cells: Carefully remove the insert from the well. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15-20 minutes.
-
Wash the insert with PBS.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the insert with water to remove excess stain.
-
Allow the membrane to dry.
-
Image the stained cells using a microscope.
-
Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Protocol 3: Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an extracellular matrix-coated surface.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Collagen I)[11]
-
Bovine Serum Albumin (BSA) for blocking
-
Fixing and staining reagents (e.g., 4% paraformaldehyde, crystal violet)
-
Extraction solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.[12] Coat control wells with BSA.
-
Blocking: Wash the wells with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.[13]
-
Cell Preparation and Treatment: Harvest cells and resuspend them in serum-free medium. Treat the cells with various concentrations of this compound or vehicle control for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
Cell Seeding: Wash the blocked plate with PBS. Seed the treated cells into the coated wells at a density of 2 x 10^4 to 5 x 10^4 cells per well.
-
Adhesion Incubation: Incubate the plate at 37°C for 30-90 minutes to allow for cell adhesion.[11]
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Staining and Quantification:
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash with PBS and stain with 0.1% crystal violet for 20-30 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow them to dry.
-
Solubilize the stain by adding an extraction solution (e.g., 100 µL of 10% acetic acid) to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this document.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Wound Healing Assay.
Caption: Experimental workflow for the Transwell Migration Assay.
Caption: Experimental workflow for the Cell Adhesion Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 5. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput cell migration assay using scratch wound healing, a comparison of image-based readout methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 13. researchgate.net [researchgate.net]
Application Notes: Detecting Apoptosis with Annexin V following 19,20-Epoxycytochalasin D Treatment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. アネキシンV染色 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis Using 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells essential for maintaining cell shape, motility, and division.[1][2] The unique bioactivity of this compound makes it a valuable tool in cell biology research, particularly for investigating cytoskeletal dynamics, cancer cell proliferation, apoptosis, and cell cycle regulation.[1][3] Its primary mechanism of action involves the disruption of actin polymerization by binding to the barbed end of actin filaments, which inhibits the addition of new monomers.[2][4] This interference with the actin cytoskeleton triggers a cascade of cellular events, often culminating in cell cycle arrest and programmed cell death (apoptosis).[2][4] These application notes provide detailed protocols for utilizing this compound to study its effects on the cell cycle using flow cytometry.
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton.[4] By binding to the fast-growing (barbed) end of actin filaments, it effectively blocks the polymerization and elongation of new actin monomers.[4] This disruption of actin dynamics has profound consequences for cellular processes that rely on a functional cytoskeleton, such as cell division.[2][4] The resulting cytoskeletal stress can act as a signal to initiate downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1][2] While the precise signaling pathways for this compound are not fully elucidated, studies on the closely related cytochalasin D suggest the involvement of complex signaling pathways that ultimately lead to cell death.[4] For instance, the related compound 19,20-epoxycytochalasin C has been shown to induce S-phase cell cycle arrest.[3][5]
Data Presentation: Cytotoxicity of this compound and Related Compounds
| Cell Line | Cancer Type/Origin | Compound | IC₅₀ (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 | [6] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 | [7] |
| P-388 | Murine Leukemia | This compound | Potent | [8] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | Moderate | [8] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | Moderate | [8] |
Note: "Potent" and "Moderate" indicate observed activity where specific IC₅₀ values were not reported in the cited literature.[8]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for preparing and treating cells with this compound prior to cell cycle analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line and the expected effects of the compound.
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.[1]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will display peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preparing Stock Solutions of 19,20-Epoxycytochalasin D in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of 19,20-Epoxycytochalasin D, a potent fungal metabolite known to disrupt the actin cytoskeleton.[1] Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions for use in various biological assays. This application note details the necessary materials, a step-by-step protocol for preparation and storage, and important safety considerations. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy reference.
Introduction
This compound is a member of the cytochalasan family of mycotoxins, which are of significant interest in cell biology and cancer research due to their ability to inhibit actin polymerization.[1] This disruption of the cytoskeleton can induce apoptosis, making it a valuable tool for studying cellular processes and a potential candidate for therapeutic development.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This guide provides a standardized protocol for dissolving this compound in DMSO to ensure solution integrity and stability.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₇ | [2] |
| Molecular Weight | 523.6 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | Soluble | [2] |
| Solubility in Water | Essentially insoluble |
While the maximum solubility of this compound in DMSO is not definitively published, stock solutions of 10 mM are routinely and successfully prepared, indicating good solubility for most research applications. For comparison, the solubility of Cytochalasin B in DMSO is reported to be as high as 371 mg/mL.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Sterile, positive displacement pipette or a dedicated pipette with filtered tips
Procedure:
-
Safety First: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Cytochalasins are considered highly toxic and potential teratogens.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 10 mM, you will need 5.24 mg.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 523.6 g/mol * 1000 mg/g = 5.236 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the powder. For a 1 mL stock, add 1 mL of DMSO.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, solutions in DMSO are generally stable for several months. For extended storage (beyond 6 months), -80°C is recommended.[3]
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing and storing a stock solution of this compound in DMSO.
Best Practices for Handling and Use
-
Light Sensitivity: Some related cytochalasins are sensitive to light. It is good practice to store solutions in amber vials or tubes wrapped in foil to protect them from light.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous DMSO and keep containers tightly sealed to maintain the integrity of the solvent and the stability of the dissolved compound.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
DMSO Concentration in Assays: The final concentration of DMSO in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Room Temperature Stability: While long-term storage should be at low temperatures, stock solutions are generally stable at room temperature for the duration of a typical experiment. However, it is recommended to minimize the time the stock solution is kept at room temperature. Prepare working dilutions promptly and return the stock to cold storage.
Signaling Pathway Disruption by this compound
Caption: A simplified diagram showing how this compound inhibits actin polymerization, leading to cytoskeleton disruption and apoptosis.
References
Application Notes and Protocols: Determining IC50 Values for 19,20-Epoxycytochalasin D in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Like other members of this class, its primary mechanism of action involves the disruption of the actin cytoskeleton, a crucial component for essential cellular functions such as cell division, motility, and the maintenance of cell shape.[1][2] This interference with fundamental cellular processes can trigger a cascade of events, often culminating in programmed cell death (apoptosis), making it a compound of significant interest for its potential anti-cancer and anti-plasmodial activities.[2][3] This document provides a comprehensive overview of the cytotoxic effects of this compound across various cell lines, detailed experimental protocols for determining its half-maximal inhibitory concentration (IC50), and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation: IC50 Values of this compound
The cytotoxic potential of this compound has been assessed against a panel of mammalian cell lines. The IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized in the table below for easy comparison. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute IC50 values.
| Cell Line | Cancer Type/Origin | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | Potent Activity (0.16)[3] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | Moderate Activity |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | Moderate Activity |
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | This compound | 10.0[3] |
Note: "Moderate Activity" indicates that the compound showed activity, but a specific IC50 value was not provided in the reviewed literature. For comparison, the related compound 19,20-Epoxycytochalasin C has shown potent activity against HL-60 (Human Promyelocytic Leukemia) and HT-29 (Human Colorectal Adenocarcinoma) cell lines with IC50 values of 1.11 µM and 0.65 µM, respectively.[4][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for determining its IC50 value.
References
In Vivo Studies of 19,20-Epoxycytochalasin D and Its Analogs in Animal Models: Application Notes and Protocols
A Comparative Overview for Researchers, Scientists, and Drug Development Professionals
Note on Data Availability: Direct in vivo studies on 19,20-Epoxycytochalasin D in animal models are not extensively documented in publicly available literature. The following application notes and protocols are based on available data for its close structural analogs, 19,20-Epoxycytochalasin C and Cytochalasin D . This information is intended to serve as a comparative guide and a foundational resource for designing future in vivo studies of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of Cytochalasin D and 19,20-Epoxycytochalasin C in various animal models.
Table 1: In Vivo Anti-Tumor Activity of Cytochalasin D in Murine Models
| Animal Model | Tumor Cell Line | Dosage | Administration Route | Key Findings |
| BALB/c Mice | CT26 Colorectal Carcinoma | 12.5, 25, 50, 100 mg/kg | Intravenous (i.v.) | Inhibited CT26 cell proliferation in a time and dose-dependent manner; induced significant apoptosis. At 50 mg/kg, significantly inhibited tumor growth and prolonged survival.[1][2] |
| C57BL/6 Mice | B16 Melanoma | Not specified | Not specified | Liposomal formulation significantly inhibited tumor growth and prolonged survival.[3] |
| Kunming Mice | H22 Hepatoma | Not specified | Not specified | Liposomal formulation significantly inhibited tumor growth and prolonged survival.[3] |
| BALB/c Mice | P388/S and P388/ADR Leukemia | 2 mg/kg/day (for 8 days) | Intraperitoneal (i.p.) | Substantially increased life expectancy; produced long-term survival in 20% of the P388/S group.[4] |
| BALB/c Mice | P388/ADR Leukemia | 50 mg/kg/day (for 8 days) | Intraperitoneal (i.p.) | Produced 10% long-term survival in a multidrug-resistant model.[4] |
| C57BL/6 Mice | B16 Melanoma | Not specified | Not specified | Promoted lung metastasis, which was almost completely suppressed by tissue factor (TF) RNA interference.[5] |
Table 2: In Vivo Anti-Tumor Activity of 19,20-Epoxycytochalasin C in a Murine Model
| Animal Model | Cancer Model | Duration of Treatment | Key Findings |
| Female BALB/c Mice | Azoxymethane-induced Colon Cancer | 30 days | Restrained azoxymethane-instigated colonic preneoplastic injuries and adenocarcinomas.[6] |
Table 3: Pharmacokinetic Properties of Cytochalasin D Formulations in Mice
| Formulation | Animal Model | Plasma Half-life (T1/2) | Key Observation |
| Natural Cytochalasin D | Tumor-bearing mice | 10 minutes | Rapid clearance from plasma.[3] |
| Pegylated Liposomal Cytochalasin D | Tumor-bearing mice | 4 hours | Significantly longer plasma half-life and specific accumulation in tumor tissues.[3] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments based on studies of Cytochalasin D and 19,20-Epoxycytochalasin C.
Protocol 1: General In Vivo Anti-Tumor Efficacy Study (Murine Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of a cytochalasin compound in a murine tumor model.
Materials:
-
Test compound (e.g., Cytochalasin D)
-
Vehicle (e.g., DMSO, sterile saline)
-
Tumor cells (e.g., CT26, B16, P388)
-
6-8 week old immunocompromised or syngeneic mice (e.g., BALB/c, C57BL/6)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Inoculation:
-
Animal Grouping and Treatment:
-
Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups (n=5-10 mice per group).
-
Prepare the test compound in a suitable vehicle. For example, dissolve Cytochalasin D in DMSO for intravenous or intraperitoneal injection.[1]
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily, every other day) and route (i.p. or i.v.).[4]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee guidelines.
-
For survival studies, monitor the animals until death and record the date.
-
Excise tumors at the end of the study, weigh them, and process for further analysis (e.g., histology, TUNEL assay for apoptosis).[3]
-
Protocol 2: Carcinogen-Induced Colon Cancer Model
This protocol is based on the study of 19,20-Epoxycytochalasin C in a chemically induced colon cancer model.[6]
Materials:
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (B86663) (DSS)
-
Female BALB/c mice (4-6 weeks old)
-
Test compound (19,20-Epoxycytochalasin C)
-
Standard laboratory animal diet and water
Procedure:
-
Cancer Induction:
-
Administer a single intraperitoneal injection of AOM (e.g., 10 mg/kg).
-
One week after AOM injection, provide drinking water containing 2-3% DSS for 7 days, followed by 14 days of regular drinking water. This cycle can be repeated 2-3 times to induce colon tumor formation.
-
-
Treatment:
-
After the induction period and confirmation of tumor development (e.g., via colonoscopy or sentinel animals), begin treatment with the test compound.
-
Administer 19,20-Epoxycytochalasin C for a specified duration (e.g., 30 days).[6] The route of administration (e.g., oral gavage, i.p. injection) and dosage would need to be determined in preliminary toxicity studies.
-
-
Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the entire colon, open it longitudinally, and count the number and measure the size of tumors.
-
Fix the colon tissue in 10% neutral buffered formalin for histopathological analysis to assess the extent of preneoplastic lesions and adenocarcinomas.[6]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for cytochalasins is the disruption of the actin cytoskeleton, which can lead to apoptosis in cancer cells.
Caption: Proposed mechanism of anti-tumor action for cytochalasins.
Caption: General workflow for an in vivo anti-tumor efficacy study.
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The antitumour activities induced by pegylated liposomal cytochalasin D in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 19,20-Epoxycytochalasin D in Antiparasitic Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products. These compounds are known for their ability to interact with the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, motility, and division. Due to its potent biological activities, this compound has emerged as a compound of interest in the field of antiparasitic drug discovery. This document provides detailed application notes, experimental protocols, and a summary of the current data on its use, with a primary focus on its well-documented antiplasmodial activity.
Mechanism of Action
The primary mechanism of action of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This disruption of actin dynamics has profound effects on cellular processes that are vital for parasite survival, including cell division, motility, and nutrient uptake. The interference with these fundamental processes can trigger a cascade of signaling events leading to cell cycle arrest and ultimately, apoptosis.[1][2] While the primary target is the actin cytoskeleton, this can lead to downstream effects such as the disruption of endocytosis and hemoglobin digestion in parasites like Plasmodium falciparum.[3]
Antiparasitic Spectrum
The most significant and well-characterized antiparasitic activity of this compound is against the malaria parasite, Plasmodium falciparum.[1][4] It has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of this parasite.[4]
While the actin cytoskeleton is a validated drug target in other parasites like Trypanosoma and Leishmania, direct evidence of the efficacy of this compound against these parasites is not yet extensively documented in publicly available research. However, the fundamental role of the actin cytoskeleton in these organisms suggests that this compound and other cytochalasans could represent a promising avenue for the development of broad-spectrum antiparasitic agents. Further research is warranted to explore the full antiparasitic spectrum of this compound.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data on the antiplasmodial activity of this compound and its cytotoxicity against various mammalian cell lines.
Table 1: Antiplasmodial Activity of this compound against Plasmodium falciparum
| Parasite Strain | Sensitivity | IC50 (nM) | Reference |
| 3D7 | Chloroquine-sensitive | 9.77 | [3] |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| HL-60 | Human promyelocytic leukemia | >10 | [1] |
| A549 | Human lung carcinoma | >10 | [1] |
| SMMC-7721 | Human hepatocellular carcinoma | >10 | [1] |
| MCF-7 | Human breast adenocarcinoma | >10 | [1] |
| SW480 | Human colon adenocarcinoma | >10 | [1] |
| BT-549 | Human breast ductal carcinoma | 7.84 | [5] |
| LLC-PK11 | Pig kidney epithelial | 8.4 | [5] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antiparasitic compounds. It relies on the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with appropriate supplements)
-
Human erythrocytes
-
96-well microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (containing SYBR Green I dye)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium. Synchronize the parasites to the ring stage before initiating the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below a level that affects parasite viability (typically <0.5%).
-
Assay Setup:
-
In a 96-well microplate, add the diluted compounds.
-
Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Include positive controls (parasites with a known antimalarial drug) and negative controls (parasites with drug-free medium).
-
-
Incubation: Incubate the plates in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) using a suitable nonlinear regression model.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Include vehicle controls (cells treated with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
-
Incubation: Incubate the plates for 48-72 hours in a humidified CO₂ incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the 50% cytotoxic concentration (IC50) from the dose-response curve.
-
Visualizations
Caption: Workflow for evaluating the antiparasitic potential of this compound.
References
- 1. Participation of host cell actin filaments during interaction of trypomastigote forms of Trypanosoma cruzi with host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrity of the actin cytoskeleton of host macrophages is essential for Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Functions of Actin and Actin-Binding Proteins in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin Cytoskeleton-Dependent and -Independent Host Cell Invasion by Trypanosoma cruzi Is Mediated by Distinct Parasite Surface Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin cytoskeleton-dependent and -independent host cell invasion by Trypanosoma cruzi is mediated by distinct parasite surface molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cancer Cell Proliferation Using 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products are recognized for their profound effects on the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, facilitating motility, and enabling cell division.[2][3] The unique biological activity of this compound, specifically its ability to disrupt actin polymerization, makes it a valuable tool for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.[1] This document provides detailed application notes, experimental protocols, and a summary of its cytotoxic effects to guide researchers in utilizing this compound for cancer research.
Mechanism of Action
The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[2] It functions by binding to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and thereby halts polymerization.[3] This disruption of actin dynamics triggers a cascade of cellular events, including:
-
Cytoskeletal Collapse: The inhibition of actin polymerization leads to the breakdown of the actin filament network, causing significant changes in cell morphology, such as cell rounding.[3]
-
Induction of Apoptosis: The disruption of the cytoskeleton acts as a cellular stress signal, initiating programmed cell death (apoptosis), primarily through the intrinsic (mitochondrial) pathway.[4]
-
Cell Cycle Arrest: Disruption of the actin cytoskeleton has been demonstrated to cause cell cycle arrest, frequently at the G1/S transition.[2]
Data Presentation: Cytotoxic Activity
This compound has demonstrated cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below for easy comparison. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| P-388 | Murine Leukemia | This compound | 0.16 | [5][6] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84 | [5][6] |
| LLC-PK11 | Porcine Kidney Epithelial | This compound | 8.4 | [5][6][7] |
| MOLT-4 | Human Leukemia | This compound | 10.0 | [5] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 | [5][8] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 | [4][6] |
| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 (for most) | [2][4] |
| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) | [2][4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 (for most) | [2][4] |
| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) | [2][4] |
| SK-MEL | Human Skin Melanoma | This compound | No cytotoxicity up to 10 µM | [5] |
| KB | Human Oral Epidermoid Carcinoma | This compound | No cytotoxicity up to 10 µM | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its investigation.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound on cancer cell proliferation.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining) to differentiate between viable, apoptotic, and necrotic cells.[2]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[2]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.[2]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol.[2]
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[2]
-
Incubation: Incubate for 30 minutes in the dark.[2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[2]
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in apoptosis.[4]
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[4]
Conclusion
This compound is a potent bioactive fungal metabolite that serves as a valuable research tool for investigating cancer cell proliferation.[4] Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to apoptosis and cell cycle arrest.[2][4] The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their studies to explore novel anticancer therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blotting for Apoptosis Markers Following 19,20-Epoxycytochalasin D Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite that belongs to the cytochalasan family of mycotoxins.[1][2] These compounds are known for their potent effects on the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division in eukaryotic cells.[1][2] By disrupting actin polymerization, this compound can trigger a cascade of cellular events that lead to programmed cell death, or apoptosis.[3] This makes it a compound of significant interest in cancer research for its potential as a therapeutic agent.[1][2]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in the apoptotic process.[4] This allows researchers to elucidate the molecular mechanisms by which compounds like this compound induce apoptosis, providing crucial insights for drug development. This application note provides detailed protocols for using Western blotting to analyze key apoptosis markers in cells treated with this compound.
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for this compound is the disruption of the actin cytoskeleton.[3] This disruption can act as a cellular stress signal, initiating the intrinsic (or mitochondrial) pathway of apoptosis.[3] This pathway is characterized by changes in the integrity of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the key executioners of apoptosis.[4]
Key protein markers that can be analyzed by Western blotting to monitor this process include:
-
Bcl-2 Family Proteins: This family of proteins includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of pro- to anti-apoptotic proteins is critical in determining a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
-
Caspase-3: This is an executioner caspase that, once activated through cleavage, is responsible for the breakdown of many cellular components.[4] The detection of cleaved caspase-3 is a strong indicator of apoptosis.
-
Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, rendering it inactive.[1] The appearance of the cleaved PARP fragment is another key marker of apoptosis.[1]
Data Presentation: Quantitative Summary
The following tables provide a starting point for the concentrations and dilutions of reagents to be used in Western blotting experiments for apoptosis markers. It is important to note that optimal conditions may vary depending on the cell line, antibodies, and detection system used.
Table 1: Recommended Concentrations for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | For initial cytotoxicity assays (e.g., MTT). |
| This compound Concentration | 0.1 - 100 µM | A dose-response experiment is recommended to determine the IC50 for your specific cell line.[3] |
| Treatment Duration | 12, 24, or 48 hours | A time-course experiment is advised to identify the optimal time point for apoptosis induction.[5] |
| Vehicle Control | DMSO (≤ 0.1% final concentration) | Ensure the same concentration of DMSO is used in all control wells.[2] |
Table 2: Primary Antibody Dilutions for Western Blotting
| Target Protein | Molecular Weight (kDa) | Recommended Dilution |
| Cleaved Caspase-3 | 17/19 | 1:500 - 1:2,000[6] |
| Bcl-2 | 26 | 1:1,000[7] |
| Bax | 21/24 | Assay-dependent |
| Cleaved PARP | 89 | 1:500 - 1:1,000[1][8] |
| β-actin (Loading Control) | 42 | Assay-dependent |
Table 3: Secondary Antibody Dilutions for Western Blotting
| Antibody Type | Recommended Dilution |
| Anti-rabbit IgG-HRP | 1:2,000 - 1:10,000 |
| Anti-mouse IgG-HRP | 1:2,000 - 1:10,000 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in appropriate culture plates (e.g., 6-well plates for protein extraction) at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Incubation: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube. Store at -80°C for later use.[9]
III. Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[9]
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for the Western blot.[9]
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[5] Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Destain the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, or anti-cleaved PARP) diluted in the blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.[9]
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[9]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[5]
-
Data Analysis: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (e.g., β-actin).[5]
Visualizations
References
- 1. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 7. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-PARP (cleaved Asp214) Antibody (A94925) | Antibodies.com [antibodies.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent IC50 values with 19,20-Epoxycytochalasin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. The information provided is intended to help address common issues, particularly the challenge of inconsistent IC50 values, and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental use of this compound.
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors.[1][2][3] Key areas to investigate include:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, leading to altered drug responses.[3] It is critical to use authenticated, low-passage cell lines.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value.[1][4] Higher cell densities may lead to increased resistance. Maintaining a consistent seeding density is crucial for reproducible results.[1]
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their metabolic state and drug sensitivity.
-
-
Assay Conditions:
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity in an MTT assay vs. membrane integrity in a trypan blue exclusion assay). This can lead to variations in the determined IC50 values.[1]
-
Incubation Time: The duration of drug exposure is a critical parameter. An IC50 value determined after a 24-hour incubation will likely differ from one determined after 48 or 72 hours.[1][5]
-
Compound Stability and Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (generally <0.5%).[1] Precipitation of the compound in the culture medium can also lead to inconsistent results.[6] It is advisable to prepare fresh dilutions for each experiment.
-
Evaporation in Multi-Well Plates: The "edge effect" in 96-well plates can lead to evaporation and changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[2]
-
Q2: How does this compound exert its cytotoxic effects?
A: this compound is part of the cytochalasan family of fungal metabolites.[7][8] Its primary mechanism of action is the disruption of the actin cytoskeleton.[7][8] It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and inhibits polymerization.[8][9] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to apoptosis (programmed cell death).[7][8]
Q3: What are the typical IC50 values for this compound?
A: The IC50 values for this compound can vary significantly depending on the cell line and experimental conditions.[5] It has shown moderate to potent cytotoxicity against various cancer cell lines.[8][10] For specific reported values, please refer to the data summary table below.
Data Presentation
Summary of Reported IC50 Values for this compound and Related Compounds
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| MOLT-4 | Human Leukemia | This compound | 10.0[11] |
| P-388 | Murine Leukemia | This compound | 0.16[11] |
| BT-549 | Breast Ductal Carcinoma | This compound | 7.84 |
| LLC-PK11 | Pig Kidney Epithelial | This compound | 8.4[10] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Authenticated, low-passage cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5][7]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to adhere.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent and less than 0.5%.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (medium with the same concentration of DMSO).[7]
-
Include untreated control wells.
-
-
Incubation:
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][7] Mix gently on a plate shaker for 10 minutes.[1]
-
-
Measurement and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for analyzing the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[8]
-
-
Staining:
-
Incubation:
-
Analysis:
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 19,20-Epoxycytochalasin D for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 19,20-Epoxycytochalasin D in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungal metabolite that primarily acts by disrupting the actin cytoskeleton.[1][2] It binds to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of the actin cytoskeleton.[1] This disruption of a critical cellular component triggers a cascade of events, often culminating in programmed cell death (apoptosis).[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.
Q3: How do I prepare a working solution of this compound for my cell-based assay?
A3: To prepare a working solution, first create a high-concentration stock solution in DMSO (e.g., 10 mM). On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on reported half-maximal inhibitory concentration (IC₅₀) values, a starting concentration range of 0.1 µM to 100 µM is often used for initial cytotoxicity screening.[1]
Q5: Which signaling pathways are activated by this compound?
A5: The disruption of the actin cytoskeleton by this compound acts as a cellular stress signal, primarily activating the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9, -3, and -7.[1] Additionally, disruption of actin filaments can modulate the activity of Rho family GTPases and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Some related compounds have also been shown to induce Endoplasmic Reticulum (ER) stress.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | Suboptimal Concentration: The concentration range used may be too low for the specific cell line. | Action: Perform a dose-response experiment with a broader concentration range (e.g., 0.01 µM to 200 µM). |
| Cell Line Resistance: The cell line may be inherently resistant to the compound. | Action: Review literature for the sensitivity of your cell line to actin-disrupting agents. Consider using a different, more sensitive cell line as a positive control. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Action: Ensure the compound has been stored correctly. Prepare fresh working solutions from a new stock aliquot for each experiment. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers in wells is a major source of variability. | Action: Ensure the cell suspension is homogeneous before and during plating. Mix the cell suspension gently between pipetting steps. |
| Edge Effects: Wells on the periphery of the microplate are prone to evaporation, altering media concentration. | Action: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents. | Action: Ensure pipettes are calibrated. Use consistent pipetting techniques for all wells. | |
| Inconsistent Results Between Experiments | Variation in Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. | Action: Use cells within a narrow and low passage number range for all experiments. |
| Solvent Toxicity: The concentration of the solvent (DMSO) may be toxic to the cells. | Action: Perform a solvent toxicity control to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent and ideally below 0.1% in all wells. | |
| Unexpected Cell Morphology | Actin Cytoskeleton Disruption: this compound is expected to alter cell morphology. | Action: This is an expected outcome. Observe for characteristic changes such as cell rounding and collapse of actin-based structures. These can be visualized using immunofluorescence. |
Below is a decision tree to help troubleshoot unexpected results in a cell viability assay.
Data Presentation
Cytotoxicity of this compound and Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound and its analog, 19,20-Epoxycytochalasin C, against various cell lines. It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC₅₀ values.[1]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | BT-549 | Breast Ductal Carcinoma | Moderate Toxicity |
| LLC-PK1 | Kidney Epithelial | Moderate Toxicity | |
| MOLT-4 | Human T-cell Leukemia | >10 | |
| P-388 | Murine Leukemia | Potent Activity | |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 | |
| A549 | Human Lung Carcinoma | >10 | |
| MCF-7 | Human Breast Adenocarcinoma | >10 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | |
| SW480 | Human Colon Adenocarcinoma | >10 |
Data sourced from multiple studies. "Moderate Toxicity" and "Potent Activity" are reported where specific IC₅₀ values were not provided.[1]
Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[1]
Materials:
-
This compound
-
96-well flat-bottom plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with 0.1% DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]
Protocol 2: Visualization of Actin Cytoskeleton by Immunofluorescence
This protocol allows for the direct observation of the effects of this compound on the actin cytoskeleton.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound working solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to 2 hours).[3]
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[3]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[3]
-
Actin Staining: Wash the cells three times with PBS. Add the fluorescently-labeled phalloidin solution and incubate for 20-30 minutes at room temperature in the dark.[3]
-
Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature in the dark.[3]
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.[3]
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.[3]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
General Experimental Workflow
References
Preventing 19,20-Epoxycytochalasin D precipitation in culture media
Welcome to the technical support center for 19,20-Epoxycytochalasin D. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in cell culture experiments. The primary focus is on preventing the precipitation of this hydrophobic compound in aqueous culture media.
This compound is a fungal metabolite and a potent disruptor of the actin cytoskeleton.[1][2] Like other cytochalasans, it is an invaluable tool for studying cellular processes that rely on actin dynamics, such as cell motility and division.[1][3] However, its hydrophobic nature makes it poorly soluble in aqueous solutions, often leading to precipitation and inconsistent experimental results.[4] This guide provides detailed troubleshooting advice and protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated immediately after I added its DMSO stock to my culture medium. What went wrong?
A1: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[5] The abrupt change in solvent polarity causes the compound to fall out of solution.[5][6] Several factors can cause or worsen this issue.
The table below summarizes the most common causes and their recommended solutions.[5]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. First, perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 2).[5] |
| Rapid/Improper Dilution | Adding the concentrated DMSO stock directly into a large volume of media causes localized high concentrations and rapid solvent exchange, leading to precipitation.[5] | Add the DMSO stock dropwise or in a stepwise manner into pre-warmed media while gently vortexing or swirling to ensure rapid dispersion.[5][7] |
| Low Media Temperature | The solubility of many hydrophobic compounds decreases at lower temperatures. Adding the stock solution to cold media (e.g., straight from the refrigerator) can induce precipitation.[5][8] | Always use pre-warmed (37°C) cell culture media for all dilutions.[5][9] |
| High DMSO Concentration | While DMSO aids initial dissolution, having too high a final percentage in the media can sometimes contribute to solubility issues and is often toxic to cells.[9] | Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the media to achieve the desired final concentration, keeping the final DMSO percentage low (ideally ≤0.1%).[9] |
Q2: What is the best way to prepare stock and working solutions to avoid precipitation?
A2: Following a systematic, multi-step dilution protocol is critical for preventing precipitation. Preparing a high-concentration stock in 100% DMSO and then carefully diluting it into pre-warmed complete culture medium is the standard and most effective method.[1]
See Protocol 1 for a detailed, step-by-step guide to preparing stock and working solutions.
Q3: My compound solution was clear initially but became cloudy or showed precipitate after several hours in the incubator. What could be the cause?
A3: Delayed precipitation can occur due to several factors related to the culture environment and media stability.
-
Temperature Fluctuations: Repeatedly removing culture plates from the stable 37°C incubator environment can cause temperature cycling, which may decrease compound solubility over time.[5][6]
-
Evaporation: Over the course of a long experiment, evaporation from culture plates can increase the concentration of all media components, including the compound, potentially pushing it beyond its solubility limit.[10] Ensure your incubator has adequate humidity and use plates with low-evaporation lids.[5]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the medium, forming insoluble complexes.[6][9] For example, calcium and phosphate (B84403) ions in media like DMEM can sometimes form precipitates, a process that can be exacerbated by pH changes or interaction with a new compound.[8][11]
-
pH Shifts: If the CO₂ level in the incubator is not properly balanced with the bicarbonate buffering system in your medium, the pH can shift and affect the solubility of your compound.[6][12]
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.[9] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many protocols strongly recommending ≤0.1% for sensitive cell lines or long-term experiments.[1][9][13] It is crucial to always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[1]
Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A5: The solubility of a compound can vary between different types of media (e.g., DMEM vs. RPMI-1640) and can be affected by the presence and percentage of fetal bovine serum (FBS). Therefore, it is highly recommended to perform a simple solubility test before conducting your main experiment.
See Protocol 2 for a method to determine the maximum soluble concentration.
Q6: Does the presence of serum in the culture medium help with solubility?
A6: Yes, the presence of serum can increase the apparent solubility of hydrophobic compounds.[14] Serum contains abundant proteins, such as albumin, which can bind to hydrophobic drugs.[15][16] This binding can effectively sequester the compound, keeping it dispersed in the media and preventing it from precipitating.[14] If you observe precipitation in serum-free media, consider whether your experimental design can accommodate the use of media containing serum.
Quantitative Data
| Solvent | Maximum Concentration (mM) | Notes |
| DMSO | 50 | The recommended solvent for creating high-concentration stock solutions. |
| Ethanol | 10 | Gentle warming may be required to achieve full dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended method for dissolving and diluting this compound to minimize precipitation.[1]
Materials:
-
This compound (powder form)
-
Anhydrous/cell culture-grade DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
Part A: High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired high concentration (e.g., 10 mM). The molecular weight of this compound is 523.6 g/mol .
-
Vortex the tube thoroughly to ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if needed.[7][17]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution aliquots at -20°C for long-term storage.[1]
Part B: Final Working Solution in Culture Medium
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.[5]
-
Perform a serial or stepwise dilution. Instead of adding the stock directly to your final culture volume, first dilute the stock into a small volume of the pre-warmed medium while gently vortexing.[5][9]
-
Add this intermediate dilution to the final volume of pre-warmed media needed for your experiment. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could add 1 µL of stock to 999 µL of medium.[1]
-
Mix the final solution thoroughly by gentle pipetting or swirling before adding it to your cells.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before use.[5]
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of this compound that remains soluble in your specific culture medium over time.[5][9]
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of your compound in pre-warmed culture medium. It is often easiest to perform a 2-fold serial dilution.
-
Example: Start by preparing the highest concentration you wish to test (e.g., 100 µM). Then, transfer half of that solution to a new tube containing an equal volume of fresh medium to create a 50 µM solution. Repeat this process to create concentrations of 25 µM, 12.5 µM, etc.
-
-
Include a "vehicle control" tube containing medium with the highest concentration of DMSO that will be used in the dilution series.
-
Incubate the tubes or plate under your standard culture conditions (37°C, 5% CO₂).
-
Observe the solutions for any signs of precipitation (e.g., cloudiness, visible crystals, or sediment) at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[9]
-
For a more sensitive assessment, you can view a small drop of each solution under a microscope to check for micro-precipitates.[9]
-
The maximum soluble concentration is the highest concentration that remains completely clear and free of precipitate throughout the observation period.
Visualizations
Caption: Recommended experimental workflow for preparing solutions.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytochalasin D | ISB Server Wahoo [wahoo.cns.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 17. biopioneer.com.tw [biopioneer.com.tw]
Off-target effects of 19,20-Epoxycytochalasin D in cellular assays
Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects in cellular assays and provide guidance for interpreting experimental results.
Introduction
This compound is a fungal metabolite known to be a potent disruptor of the actin cytoskeleton.[1][2] Its primary mechanism of action involves binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of the actin cytoskeleton.[1] This disruption of a fundamental cellular component triggers a cascade of events, often culminating in apoptosis, making it a compound of interest for cancer research.[1][3]
While its effects on the actin cytoskeleton are well-documented, like many bioactive small molecules, this compound and other members of the cytochalasin family can exhibit off-target effects that may complicate the interpretation of experimental data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate these potential off-target effects.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Questions
Q1: What is the primary mechanism of action of this compound?
A1: The primary on-target effect of this compound is the inhibition of actin polymerization.[1][2] It binds to the fast-growing (barbed) end of actin filaments, preventing the assembly of actin monomers into filaments and leading to the overall depolymerization of the actin cytoskeleton.[1] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately inducing apoptosis in many cell types.[3]
Troubleshooting Off-Target Effects
A common challenge when using potent, biologically active compounds is ensuring that the observed cellular phenotype is a direct result of the intended target modulation. Unexpected or inconsistent results may be due to off-target effects.
Q2: My cells are showing reduced metabolic activity in a viability assay (e.g., MTT, MTS), but the effect seems more rapid or pronounced than expected from apoptosis alone. Could there be an off-target effect on cellular metabolism?
A2: Yes, this could be an off-target effect. Members of the cytochalasin family, particularly Cytochalasin B, are known potent inhibitors of glucose transport.[4][5][6] Cytochalasin D has a weaker, but still present, inhibitory effect on glucose transport.[7] Since this compound is structurally related to these compounds, it may also inhibit glucose uptake. This would reduce the metabolic activity of the cells and could be misinterpreted as solely a cytotoxic or apoptotic effect in assays that rely on metabolic readouts.
Troubleshooting Steps:
-
Use a non-metabolic viability assay: To confirm that the observed effect is due to cell death and not just metabolic inhibition, use a viability assay that does not depend on metabolic activity. For example, a trypan blue exclusion assay or a cell counting assay based on nuclear staining (e.g., with DAPI or Hoechst) of dead cells.
-
Perform a glucose uptake assay: Directly measure the effect of this compound on glucose uptake in your cell line to determine if this off-target effect is significant at your experimental concentrations.
-
Use a control compound: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport. If your phenotype is still present with Dihydrocytochalasin B, it is more likely to be an on-target actin-related effect.
Q3: I am observing changes in mitochondrial morphology and function that don't seem to be directly related to the later stages of apoptosis. Could this compound have direct effects on mitochondria?
A3: This is a plausible off-target or secondary effect. The actin cytoskeleton is known to be involved in mitochondrial dynamics, including fission, fusion, and distribution within the cell. Disruption of the actin cytoskeleton by cytochalasins can therefore lead to altered mitochondrial morphology, such as aggregation or dispersal.[8][9] Additionally, some studies have shown that cytochalasins can induce an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, which are indicative of mitochondrial dysfunction, and this can occur in a time-dependent manner.[10]
Troubleshooting Steps:
-
Analyze mitochondrial morphology: Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker Red CMXRos) to visualize mitochondrial morphology in treated versus untreated cells via fluorescence microscopy.
-
Measure mitochondrial membrane potential: Use a fluorescent probe such as JC-1 or TMRE to quantify changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A decrease in potential can be an early indicator of mitochondrial dysfunction.
-
Assess cellular ROS levels: Employ a fluorescent probe like DCFDA to measure changes in intracellular ROS levels upon treatment with this compound.
Q4: My experiments on ion channel activity are giving unexpected results in the presence of this compound. Is it possible that the compound is affecting ion channels?
A4: Yes, this is a potential off-target effect. The activity of many ion channels is modulated by the actin cytoskeleton. Therefore, disruption of actin filaments by cytochalasins can indirectly alter the activity of these channels. This effect is not due to direct binding of the cytochalasin to the channel but rather a consequence of disrupting the cytoskeletal structures that regulate channel function.
Troubleshooting Steps:
-
Use alternative actin inhibitors: To confirm that the effect on ion channel activity is due to actin disruption, try using other actin inhibitors with different mechanisms of action, such as Latrunculin A (sequesters G-actin) or Jasplakinolide (stabilizes F-actin).
-
Control for cytoskeletal integrity: In parallel with your ion channel measurements, perform immunofluorescence staining for F-actin to visually confirm the extent of cytoskeleton disruption at the concentrations of this compound you are using.
Q5: I am seeing changes in gene expression and nuclear protein localization that are not typically associated with apoptosis. Could this compound have direct effects on nuclear processes?
A5: There is evidence that disruption of the actin cytoskeleton can have downstream effects on nuclear events. For example, Cytochalasin D has been shown to inhibit the nuclear translocation of certain non-histone proteins.[11] Furthermore, the disruption of actin microfilaments can lead to the activation of the p53 tumor suppressor protein, which in turn can regulate the transcription of a wide range of genes involved in cell cycle arrest and apoptosis.
Troubleshooting Steps:
-
Investigate specific signaling pathways: If you suspect a particular pathway is being affected, use techniques like Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p53, MAP kinases).
-
Use a p53-null cell line: To determine if the observed effects are p53-dependent, compare the response to this compound in your wild-type cell line with a p53-deficient or knockout cell line.
Quantitative Data
Cytotoxicity of this compound and Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound and its close analog, 19,20-Epoxycytochalasin C, against various cell lines. Note that IC₅₀ values can vary depending on the cell line, assay conditions, and exposure time.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | P-388 | Murine Leukemia | Potent Activity | [12] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 | ||
| LLC-PK1 | Porcine Kidney Epithelial | 8.4 | ||
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | [13] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 | ||
| A549 | Human Lung Carcinoma | >10 | ||
| MCF-7 | Human Breast Adenocarcinoma | >10 | ||
| PC-3 | Human Prostate Adenocarcinoma | >10 |
On-Target vs. Off-Target Concentrations of Cytochalasins
While specific data for this compound is limited, the following table provides a general comparison of the concentrations at which other cytochalasins exert their on-target and notable off-target effects. This can serve as a guide for designing experiments to minimize off-target interference.
| Compound | On-Target Effect (Actin Disruption) | Off-Target Effect (Glucose Transport Inhibition) |
| Cytochalasin B | 1-10 µM | Ki ≈ 6.6 µM |
| Cytochalasin D | 0.2-2 µM | Weaker than Cytochalasin B |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (Annexin V staining) in early apoptosis and loss of membrane integrity (PI staining) in late apoptosis/necrosis.[14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[14]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[14]
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[14]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution (containing PI and RNase A).[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[14]
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for off-target effects.
Caption: Potential off-target signaling via p53 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytochalasin B: Inhibition of Glucose and Glucosamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin B inhibition of brain glucose transport and the influence of blood components on inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Cytochalasin B and D on Groups of Insulin Receptors and on Insulin Action in Rat Adipocytes: POSSIBLE EVIDENCE FOR A STRUCTURAL RELATIONSHIP OF THE INSULIN RECEPTOR TO THE GLUCOSE TRANSPORT SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochalasin D inhibits nuclear translocation of nonhistone proteins induced by lectin and other agents in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Interpreting unexpected cell morphology changes with 19,20-Epoxycytochalasin D treatment
This technical support center provides troubleshooting guidance for researchers observing unexpected cell morphology changes following treatment with 19,20-Epoxycytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fungal metabolite that belongs to the cytochalasan family of mycotoxins.[1] Its primary mode of action is the disruption of the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of existing filaments.[1] This interference with a critical component of the eukaryotic cell is responsible for its effects on cell shape, motility, and division.[1]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Due to the disruption of the actin cytoskeleton, treated cells typically lose their defined structure and exhibit significant morphological changes. Common observations include cell rounding, arborization (a tree-like branching appearance), and the loss of stress fibers.[2] Adherent cells may retract and appear to shrivel.[2] At higher concentrations or with prolonged exposure, signs of apoptosis such as membrane blebbing and the formation of apoptotic bodies may become apparent.
Q3: The morphological changes I observe are more/less severe than expected, or vary between experiments. What could be the cause?
A3: Variability in the cellular response to this compound can be attributed to several factors:
-
Cell Type-Specific Sensitivity: Different cell lines exhibit varying sensitivity to cytotoxic agents. This can be due to differences in cell membrane permeability, metabolism of the compound, or the specific organization and dynamics of the actin cytoskeleton in that cell type.
-
Compound Concentration: The effects of cytochalascins can be highly concentration-dependent. Lower concentrations may only cause subtle changes to the actin cytoskeleton, while higher concentrations lead to more dramatic and rapid morphological alterations. Unexpectedly, some studies with Cytochalasin D have shown that higher concentrations can lead to a less pronounced effect on certain cellular functions compared to lower concentrations.[3]
-
Duration of Treatment: The morphological changes will progress over time. Short incubation periods may only reveal initial cytoskeletal rearrangements, while longer exposures are more likely to result in apoptosis.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the composition of the culture medium can influence the physiological state of the cells and their response to the compound.
Q4: Could the observed morphological changes be due to off-target effects?
A4: While the primary target of this compound is the actin cytoskeleton, it is a member of the broader cytochalasin family, for which some off-target effects have been documented. For instance, Cytochalasin B is known to inhibit glucose transport.[4] Cytochalasin D is generally considered more specific to actin.[4] However, at higher concentrations, it can influence other cellular processes, including protein synthesis and certain signaling pathways.[5][6] To confirm that the observed effects are due to actin disruption, it is advisable to use other actin inhibitors with different mechanisms of action (e.g., latrunculins) as controls.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable change in cell morphology. | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may be resistant to the effects of the compound. | 1. Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Confirm the expression of actin in your cell line and consider testing a different, more sensitive cell line as a positive control. |
| High variability in morphology within the same treatment group. | 1. Inconsistent Cell Seeding: Uneven cell density can lead to variations in cellular responses. 2. Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, altering the compound concentration. 3. Cell Cycle-Dependent Effects: The stage of the cell cycle can influence the organization of the actin cytoskeleton. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity. 3. Consider synchronizing the cell cycle before treatment for more uniform results. |
| Cells are detaching from the culture plate. | 1. Cytotoxicity: This is an expected outcome at higher concentrations or after prolonged exposure, as actin disruption can lead to apoptosis and cell death. 2. Poor Plate Adhesion: The cell line may have weak adhesion properties. | 1. Perform a time-course experiment to observe the onset of detachment. Use a lower concentration if you wish to study earlier morphological changes without inducing widespread cell death. 2. Use culture plates coated with an extracellular matrix protein (e.g., fibronectin, collagen) to enhance cell adhesion. |
| Unexpected structures are observed (e.g., unusual protrusions, vacuoles). | 1. Cell-Specific Response: The disruption of the actin cytoskeleton can lead to diverse and sometimes unexpected morphological outcomes depending on the cell type. For example, in neutrophils, Cytochalasin D can induce the formation of thread-like membrane extensions called cytonemes.[7] 2. Fixation Artifacts: The process of fixing and staining cells for microscopy can sometimes introduce artifacts. | 1. Carefully document and quantify these structures using image analysis software. Compare your findings with literature on cytochalasin effects in similar cell types. 2. Optimize your fixation and permeabilization protocols. Test different fixatives (e.g., methanol (B129727) vs. paraformaldehyde) to rule out artifacts. |
Quantitative Data
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | 0.16[8] |
| MOLT-4 | Human Leukemia | This compound | 10.0[8] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84 |
| LLC-PK1 | Porcine Kidney Epithelium | This compound | 8.4 |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[9] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10 |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |
| SW480 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-Actin
This protocol allows for the visualization of the actin cytoskeleton to confirm the effects of this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-only control.
-
Fixation: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash the coverslips three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
F-Actin Staining: Dilute the fluorescently-conjugated phalloidin in 1% BSA/PBS according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to counterstain the nuclei.
-
Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytochalasin releases mRNA from the cytoskeletal framework and inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochalasin releases mRNA from the cytoskeletal framework and inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mold Alkaloid Cytochalasin D Modifies the Morphology and Secretion of fMLP-, LPS-, or PMA-Stimulated Neutrophils upon Adhesion to Fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
How to assess the reversibility of 19,20-Epoxycytochalasin D's effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the reversibility of 19,20-Epoxycytochalasin D's effects. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other members of the cytochalasan family, primarily acts by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and inhibits actin polymerization.[1][2] This disruption of actin dynamics interferes with essential cellular processes such as cell motility, division, and maintenance of cell shape, often leading to downstream effects like apoptosis.[1][3][4]
Q2: Are the effects of this compound reversible?
A2: While direct studies on the reversibility of this compound are limited, studies on the closely related and widely used analog, Cytochalasin D, have shown that its effects on the actin cytoskeleton can be reversible upon removal of the compound.[5] The reversibility is dependent on factors such as the concentration of the compound used, the duration of treatment, and the cell type. Complete recovery of the actin cytoskeleton has been observed within hours to 24 hours after washout in various cell lines.[6] It is plausible that this compound exhibits similar reversible characteristics.
Q3: How can I determine if the observed cellular effects are specific to actin disruption and not off-target effects?
A3: To ensure the observed phenotype is a direct result of actin cytoskeleton disruption, it is crucial to incorporate proper controls. A key strategy is to use a panel of actin inhibitors with different mechanisms of action. For instance, Latrunculins, which sequester actin monomers, can be used to confirm that the effect is indeed related to actin dynamics. Additionally, using the lowest effective concentration of this compound can help minimize potential off-target effects.
Q4: My cells are not recovering their morphology after washing out this compound. What could be the reason?
A4: Several factors could contribute to a lack of morphological recovery. High concentrations of the compound or prolonged exposure can lead to irreversible cellular damage and apoptosis. It is also possible that the washout procedure was not sufficient to completely remove the compound. Ensure a thorough washout with multiple changes of fresh, pre-warmed media. Finally, some cell types may recover more slowly than others, so extending the recovery time course is recommended.
Q5: Is it possible for cells to escape apoptosis induced by this compound?
A5: Research has shown that in some cancer cell lines, apoptosis induced by certain stimuli can be reversible.[7] If cells are in the early stages of apoptosis, removal of the inducing agent can potentially lead to recovery and proliferation.[7] Therefore, it is conceivable that some cells treated with this compound might escape apoptosis if the compound is removed before the point of no return in the apoptotic cascade.
Troubleshooting Guides
Problem: Inconsistent results in actin cytoskeleton recovery after washout.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Washout | Ensure at least 3-5 washes with a generous volume of pre-warmed, drug-free culture medium. Incubate for 5-10 minutes between each wash to allow for the diffusion of the compound out of the cells. |
| Cell Health | Use healthy, sub-confluent cells for your experiments. Stressed or overly confluent cells may not recover effectively. |
| Concentration/Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration that induces a reversible effect in your specific cell line. |
| Imaging Conditions | Minimize phototoxicity during live-cell imaging by using the lowest possible laser power and exposure times. |
Problem: Difficulty in quantifying the recovery of the actin cytoskeleton.
| Possible Cause | Troubleshooting Suggestion |
| Subjective Analysis | Utilize image analysis software to objectively quantify changes in the actin cytoskeleton. Parameters such as stress fiber length, thickness, orientation, and overall filament density can be measured. |
| Lack of Appropriate Tools | Several open-source and commercial software packages are available for actin quantification, including ImageJ/Fiji with plugins like "FiloQuant" for filopodia analysis, and specialized software like "SFEX" for stress fiber extraction.[2][8] MATLAB-based programs are also available for detailed filament analysis.[1] |
| Inconsistent Staining | Optimize your phalloidin (B8060827) staining protocol to ensure consistent and high-quality labeling of F-actin for fixed-cell analysis. For live-cell imaging, ensure stable expression and minimal disruption from fluorescent protein-tagged actin or actin-binding proteins. |
Experimental Protocols
Detailed Methodology: Washout Experiment for Assessing Reversibility
This protocol describes a general procedure for a washout experiment to assess the reversibility of this compound's effects on the actin cytoskeleton and cell morphology.
-
Cell Seeding: Plate cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes or coverslips) at a density that allows for clear visualization of individual cell morphology. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration. Incubate for the desired duration (e.g., 30 minutes to 2 hours).
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Gently wash the cells three to five times with a generous volume of pre-warmed, drug-free complete culture medium.
-
After the final wash, add fresh, pre-warmed, drug-free medium to the cells.
-
-
Recovery Time-Course:
-
Place the cells back in the incubator to allow for recovery.
-
Monitor the cells at various time points post-washout (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Live-Cell Imaging: If using a live-cell imaging setup with fluorescently labeled actin (e.g., LifeAct-GFP), acquire images at each time point to visualize the dynamics of actin cytoskeleton recovery in real-time.
-
Fixed-Cell Imaging: At each time point, fix a set of cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescently-conjugated phalloidin to visualize F-actin and a nuclear stain like DAPI.
-
Quantitative Analysis: Use image analysis software to quantify changes in cell morphology (e.g., cell area, aspect ratio) and actin organization (e.g., stress fiber integrity, cortical actin structure) over the recovery period.[2][9][10]
-
Data Presentation
Summary of Quantitative Reversibility Data (from Cytochalasin D studies)
Note: This data is from studies on Cytochalasin D and serves as a reference for expected recovery dynamics that may be applicable to this compound.
| Parameter | Cell Line | Treatment | Recovery Time | Observation |
| Actin Cytoskeleton | NIH3T3 | 20 µM Cytochalasin D for 20 min | 1 hour | Pattern of cytoskeletal organization was indistinguishable from control cells.[2] |
| Cell Morphology | Fibroblasts | Cytochalasin D | Not specified | Changes in cell shape from cone to hemisphere were reversible.[11] |
| Cell Cycle Arrest | GC-7 | 0.6 µg/ml Cytochalasin D | 6 hours | Cells arrested between G0 and S phase entered S phase after drug removal.[7] |
| Protein Synthesis | HeLa | Cytochalasin D | Not specified | Inhibition of protein synthesis was reversible.[12] |
Visualizations
Caption: A general experimental workflow for assessing the reversibility of drug effects.
Caption: The signaling pathway of this compound leading to cellular effects.
References
- 1. Computational tools for quantifying actin filament numbers, lengths, and bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]
- 3. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-7 cells are growth arrested by cytochalasin D at two different points in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanoscalemechanobiology.org [nanoscalemechanobiology.org]
- 9. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 10. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 11. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochalasin releases mRNA from the cytoskeletal framework and inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 19,20-Epoxycytochalasin D Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the toxicity of 19,20-Epoxycytochalasin D in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound is a fungal metabolite that primarily induces toxicity by disrupting the actin cytoskeleton.[1] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of the actin cytoskeleton.[1] This disruption of a critical cellular component triggers a cascade of events, often culminating in programmed cell death (apoptosis).[1]
Q2: Which cell lines are particularly sensitive to this compound?
A2: The cytotoxic potential of this compound varies across different cell lines. It has demonstrated potent cytotoxicity against the P-388 murine leukemia cell line.[1] Moderate toxicity has been observed in BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[1] It is crucial to determine the half-maximal inhibitory concentration (IC₅₀) for your specific cell line to establish an appropriate working concentration.
Q3: What is the signaling pathway through which this compound induces apoptosis?
A3: The apoptotic cascade initiated by this compound primarily involves the intrinsic (mitochondrial) pathway.[1] Disruption of the actin cytoskeleton acts as a cellular stress signal, leading to an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including initiator caspase-9 and effector caspases like caspase-3 and caspase-7, ultimately leading to cell death.[1] There is also evidence to suggest that related compounds may engage the endoplasmic reticulum (ER) stress pathway.[1]
Q4: Are the cytotoxic effects of this compound reversible?
A4: Studies on closely related cytochalasins have shown that the effects on the actin cytoskeleton can be reversible upon removal of the compound. This suggests that with a proper washout protocol, cells may be able to recover from short-term exposure. The reversibility of this compound's effects should be experimentally determined for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Excessive cell death in long-term cultures. | High concentration of this compound: Continuous exposure to a high concentration leads to cumulative toxicity. | 1. Dose-Response Optimization: Perform a thorough dose-response experiment to identify the lowest effective concentration that elicits the desired biological effect with minimal toxicity over your experimental timeframe. 2. Intermittent Dosing: Based on reversibility studies, implement an intermittent dosing schedule. This involves treating the cells for a specific period, followed by a "drug-free" recovery period to allow the cells to regain normal function before the next treatment. |
| Inconsistent experimental results over time. | Cellular stress response: Prolonged exposure, even at sub-lethal doses, can induce cellular stress, altering cellular physiology and leading to inconsistent results. | 1. Monitor Cellular Stress Markers: Periodically assess markers of cellular stress, such as the expression of heat shock proteins or markers of ER stress (e.g., GRP78), to ensure the cells are not under excessive stress. 2. Consider Cytoprotective Co-treatments: If the experimental design allows, consider co-treatment with agents that can mitigate specific aspects of the toxicity. |
| Loss of desired biological effect at lower, non-toxic concentrations. | Insufficient compound activity: The concentration required to achieve the desired biological effect may be close to the toxic threshold. | 1. Combination Therapy: Explore the possibility of combining a low dose of this compound with another compound that acts on a complementary pathway to achieve a synergistic effect at non-toxic concentrations. 2. Sensitize Cells: Investigate whether pre-treatment with a non-toxic agent can sensitize the cells to the effects of a lower concentration of this compound. |
| Solvent-related toxicity. | High concentration of DMSO: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | 1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%. 2. Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO as the experimental group) to distinguish between compound-specific and solvent-specific effects. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and a related compound in various cell lines. Note that these values can vary depending on experimental conditions.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | Potent (specific value not provided in search results)[1] |
| BT-549 | Human Breast Cancer | This compound | Moderate (specific value not provided in search results)[1] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | Moderate (specific value not provided in search results)[1] |
| MOLT-4 | Human Leukemia | This compound | Less potent than analog C[1] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | Significant activity[1] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound to establish a working concentration for long-term experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for your desired long-term experimental duration (e.g., 72 hours, 96 hours, or longer, with media and compound changes as necessary).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Assessing Reversibility of Actin Disruption (Washout Experiment)
This protocol helps determine if the effects of this compound on the actin cytoskeleton are reversible in your cell line.
Materials:
-
Cells cultured on glass coverslips
-
This compound working solution
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (B8060827)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Compound Treatment: Treat cells with an effective concentration of this compound for a defined period (e.g., 1-2 hours).
-
Washout: Gently wash the cells three times with pre-warmed, drug-free complete medium.
-
Recovery: Incubate the cells in drug-free medium for various time points (e.g., 1, 4, 8, 24 hours).
-
Fixation and Staining: At each recovery time point, fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and stain for F-actin with fluorescently-conjugated phalloidin and for nuclei with DAPI.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope. Assess the degree of recovery of normal actin structures (e.g., stress fibers) compared to untreated control cells.
Protocol 3: Mitigating Toxicity with a Pan-Caspase Inhibitor
This protocol describes a general approach to test if inhibiting apoptosis can reduce the toxicity of this compound.
Materials:
-
This compound working solution
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT or a real-time cytotoxicity assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Co-treatment: Treat cells with this compound at a concentration known to cause significant toxicity. In parallel, treat cells with the same concentration of this compound in combination with a pre-determined optimal concentration of the pan-caspase inhibitor. Include controls for the pan-caspase inhibitor alone and a vehicle control.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment.
-
Viability Assessment: At various time points, assess cell viability using your chosen assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the caspase inhibitor. A significant increase in viability in the co-treated group indicates that apoptosis inhibition can mitigate the toxicity.
Visualizations
References
Technical Support Center: Phalloidin Staining After 19,20-Epoxycytochalasin D Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering artifacts in phalloidin (B8060827) staining following treatment with 19,20-Epoxycytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] Like other cytochalasans, its primary mechanism of action is the disruption of the actin cytoskeleton.[2] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[3] This disruption of actin dynamics leads to changes in cell morphology, motility, and division.[1][3]
Q2: What is the expected appearance of phalloidin staining after successful this compound treatment?
Following successful treatment, you should observe a significant alteration of the F-actin structures compared to untreated control cells. This typically manifests as:
-
Loss of defined stress fibers: The well-organized, cable-like actin filaments are diminished or absent.
-
Cell rounding: The cells may lose their flattened, spread-out morphology and become more rounded.[4]
-
Aggregates of actin: Punctate or aggregated actin staining may be visible throughout the cytoplasm as filaments collapse.
-
Cortical actin ring: In some cases, a bright ring of actin may be observed at the cell periphery.
Q3: Can this compound treatment lead to complete loss of phalloidin signal?
At very high concentrations or after prolonged incubation, this compound can lead to extensive depolymerization of F-actin. Since phalloidin specifically binds to filamentous (F)-actin and not globular (G)-actin, a significant decrease in the overall fluorescence intensity is expected.[5] However, a complete loss of signal is uncommon, as some F-actin structures are typically retained. If a total loss of signal is observed, it may indicate an issue with the staining protocol itself.
Q4: What are some common artifacts to look out for in phalloidin staining after drug treatment?
Common artifacts can include:
-
Uneven or patchy staining: This could be due to incomplete permeabilization or uneven drug distribution.
-
High background fluorescence: This can result from suboptimal fixation, insufficient washing, or using too high a concentration of the phalloidin conjugate.
-
Bright, non-specific aggregates: These may not be related to actin and could be caused by precipitation of the phalloidin conjugate or other reagents.
-
Staining of dead or dying cells: Apoptotic or necrotic cells can exhibit condensed, intensely bright, and fragmented actin staining. Since this compound can induce apoptosis, it is crucial to distinguish this from specific effects on the cytoskeleton of healthy cells.[6]
Troubleshooting Guides
Issue 1: Weak or No Phalloidin Signal in Treated Cells
| Possible Cause | Recommended Solution |
| Excessive Actin Depolymerization | The concentration of this compound may be too high, or the incubation time too long. Perform a dose-response and time-course experiment to determine the optimal conditions for observing actin disruption without complete depolymerization. Start with a concentration range around the IC50 for cytotoxicity and assess morphology at various time points (e.g., 30 min, 1h, 2h).[3] |
| Improper Fixation | Use of methanol-based fixatives can disrupt the native structure of F-actin, preventing phalloidin binding. Ensure you are using a methanol-free formaldehyde (B43269) (paraformaldehyde) solution for fixation.[7] |
| Insufficient Permeabilization | Phalloidin cannot cross the cell membrane of intact cells. Ensure adequate permeabilization with a detergent like Triton X-100 (typically 0.1-0.5%) for a sufficient duration (e.g., 10-15 minutes).[3] |
| Inactive Phalloidin Conjugate | Phalloidin conjugates are sensitive to light and repeated freeze-thaw cycles. Store aliquots at -20°C and protect from light. Test the conjugate on untreated control cells to confirm its activity. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Phalloidin Concentration Too High | Titrate the concentration of the fluorescent phalloidin conjugate to find the optimal signal-to-noise ratio. A common starting point is a 1:100 to 1:1000 dilution of a stock solution.[7] |
| Inadequate Washing | Ensure thorough washing with PBS after fixation, permeabilization, and staining steps to remove unbound reagents. |
| Non-Specific Binding | Include a blocking step with Bovine Serum Albumin (BSA) before adding the phalloidin solution to reduce non-specific binding.[8] |
| Cell Death | High concentrations of this compound can induce cytotoxicity. Dead cells can take up the dye non-specifically. Use a viability stain (e.g., DAPI or Propidium Iodide) to distinguish dead cells and consider lowering the drug concentration or incubation time. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound and a related compound. Note that these IC50 values represent the concentration required to inhibit cell growth or viability by 50% and are not a direct measure of actin disruption. For morphological studies, it is recommended to use a range of concentrations around these values.
| Compound | Cell Line | Effect | IC50 Value (µM) | Reference |
| This compound | BT-549 (Human Breast Ductal Carcinoma) | Cytotoxicity | 7.84 | [9] |
| This compound | LLC-PK11 (Porcine Kidney Epithelial) | Cytotoxicity | 8.4 | [9] |
| 19,20-Epoxycytochalasin C | HL-60 (Human Promyelocytic Leukemia) | Cytotoxicity | 1.11 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve powdered this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Protocol 2: Treatment of Adherent Cells and Visualization of Actin Cytoskeleton
-
Cell Seeding:
-
Seed adherent cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight to allow for cell attachment and spreading.
-
-
Treatment with this compound:
-
Remove the culture medium.
-
Add the pre-warmed working solution of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
Incubate for the desired period (e.g., 30 minutes to several hours).[3]
-
-
Fixation and Permeabilization:
-
Carefully remove the treatment solution and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
-
Actin and Nuclear Staining:
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:500 dilution in PBS with 1% BSA).
-
Add the phalloidin solution to the coverslips and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
(Optional) Add a nuclear counterstain like DAPI for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Phalloidin staining protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to 19,20-Epoxycytochalasin D treatment
Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and a summary of its effects on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungal metabolite that primarily acts as a potent inhibitor of actin polymerization.[1][2] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton.[1][2] This disruption of a critical cellular component induces cellular stress, often leading to the activation of apoptotic pathways.[1]
Q2: How does this compound induce apoptosis?
A2: The disruption of the actin cytoskeleton by this compound is a key stress signal that can initiate apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and -7.[1] There is also evidence to suggest the involvement of the endoplasmic reticulum (ER) stress pathway.[1]
Q3: What are the key differences between this compound and other cytochalasins, like Cytochalasin D?
A3: Both this compound and Cytochalasin D are inhibitors of actin polymerization.[1][3] However, subtle structural differences between various cytochalasan analogs can lead to variations in their potency and cell line-specific effects.[1] For instance, its analog, 19,20-Epoxycytochalasin C, has shown more potent cytotoxicity against certain cell lines like HL-60 and HT-29.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the solution at -20°C.
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicates. | Uneven cell seeding: Inconsistent number of cells per well. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for better consistency.[4] |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation. | Avoid using the outer wells of the 96-well plate. Fill them with sterile PBS or media to maintain humidity.[4] | |
| IC50 values differ significantly from published data. | Different cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Variations in incubation time: The duration of compound exposure affects cell viability. | Strictly adhere to the specified incubation times in your protocol. Perform a time-course experiment to determine the optimal endpoint.[5] | |
| Compound interference with the assay: The compound may directly react with the MTT reagent. | Run a control with the compound in cell-free media to check for any direct reduction of MTT.[6] Consider using an alternative viability assay (e.g., neutral red uptake).[6] | |
| Cell density: The IC50 value can be dependent on the initial cell seeding density.[7][8] | Optimize and maintain a consistent cell seeding density for all experiments. |
Issues with Actin Cytoskeleton Staining (Phalloidin Staining)
| Problem | Possible Cause | Solution |
| No or weak F-actin staining. | Improper fixation: Methanol-based fixatives can denature F-actin, preventing phalloidin (B8060827) binding.[9] | Use a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS).[10] Ensure the fixative is fresh.[9] |
| Inadequate permeabilization: Phalloidin cannot enter non-permeabilized cells. | Permeabilize cells with a detergent like Triton X-100 (e.g., 0.1% in PBS) after fixation.[10] | |
| High background or non-specific staining. | Insufficient washing: Residual reagents can cause background fluorescence. | Increase the number and duration of washing steps with PBS between each step of the protocol. |
| Phalloidin concentration too high: Excess phalloidin can lead to non-specific binding. | Titrate the phalloidin concentration to find the optimal dilution for your cell type. | |
| Distorted cell morphology. | Harsh cell handling: Aggressive washing or pipetting can damage cells. | Handle cells gently throughout the staining procedure. |
| Uneven fixation: | Ensure cells are fully submerged in the fixative and fix for an adequate amount of time (e.g., 10-20 minutes at room temperature).[9] |
Problems with Apoptosis Assays (Caspase Activity & Western Blot)
| Problem | Possible Cause | Solution |
| Caspase Assay: No significant increase in caspase activity. | Incorrect timing: Caspase activation is a transient event.[5] | Perform a time-course experiment to identify the peak of caspase activation for your specific cell line and drug concentration. |
| Low compound concentration: The concentration of this compound may be insufficient to induce apoptosis. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line resistance: Some cell lines may be less sensitive to the compound. | Confirm the sensitivity of your cell line to other known apoptosis inducers. | |
| Western Blot: Weak or no signal for cleaved caspases or PARP. | Poor sample preparation: Protein degradation can occur during sample collection and lysis. | Keep samples on ice, use protease and phosphatase inhibitors in your lysis buffer, and process samples quickly.[11][12] |
| Incorrect antibody: The antibody may not be specific for the cleaved form of the protein. | Use antibodies specifically validated for the detection of the cleaved protein of interest.[13] | |
| Low protein expression: The target protein may be expressed at low levels. | Load a higher amount of protein on the gel.[12] Use a positive control to confirm antibody and system performance.[14] |
Quantitative Data Summary
The cytotoxic activity of this compound and its analog, 19,20-Epoxycytochalasin C, has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. Please note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.[15]
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | Potent Activity (specific value not reported)[1] |
| BT-549 | Breast Ductal Carcinoma | This compound | 7.84[16] |
| LLC-PK1 | Porcine Kidney Epithelium | This compound | 8.4[16] |
| MOLT-4 | Human T-cell Leukemia | 19,20-Epoxycytochalasin C | 10.0[7] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[17][18] |
| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[17] |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10[17] |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10[17] |
| PC-3 | Human Prostate Adenocarcinoma | 19,20-Epoxycytochalasin C | >10[17] |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept low (e.g., <0.5%). Replace the medium in the wells with the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caspase-3/7 Activity Assay (Luminescent Protocol)
This assay quantifies the activity of key executioner caspases.
Materials:
-
White-walled 96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the viability assay.
-
Plate Equilibration: After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Prepare and add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents on a plate shaker for a few minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if a parallel viability assay is performed) and compare the treated samples to the control.
Western Blotting for Apoptosis-Related Proteins
This technique detects specific proteins involved in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Nonmuscle Myosin IIB Links Cytoskeleton to IRE1α Signaling during ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Addressing variability in 19,20-Epoxycytochalasin D purchased from different suppliers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. Variability in the purity, activity, or concentration of this compound from different suppliers can lead to inconsistent experimental results. This guide offers protocols and strategies to identify and address such issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Its primary mode of action is the disruption of the actin cytoskeleton.[1][2] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and can lead to the depolymerization of existing filaments.[2][3] This disruption of actin dynamics interferes with essential cellular processes like cell division, motility, and the maintenance of cell shape, which can trigger programmed cell death (apoptosis).[2]
Q2: Why are my experimental results with this compound inconsistent, especially after switching suppliers?
A2: Inconsistent results when using small molecules from different suppliers can stem from several factors, including:
-
Purity: The percentage of the active compound may differ between batches or suppliers. Impurities can have off-target effects or interfere with the activity of the primary compound.
-
Identity and Stereochemistry: The supplied compound may not be this compound or could be a different stereoisomer with lower activity. The structure of this compound has been revised in the literature, highlighting the importance of correct structural identification.[4]
-
Solubility and Stability: Differences in the formulation or handling of the compound can affect its solubility and stability in your experimental system.
-
Quantification: The actual concentration of the compound in solution may not be accurate.
It is crucial to perform quality control checks on new batches of the compound to ensure consistency.
Q3: How should I prepare and store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer.
Troubleshooting Guide
Issue: I am not observing the expected cytotoxic effect or actin disruption at previously effective concentrations.
-
Possible Cause 1: Reduced Potency of the Compound. The new batch of this compound may have lower purity or activity.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., an MTT or other cell viability assay) to determine the half-maximal inhibitory concentration (IC50) of the new batch. Compare this value to the IC50 from previous experiments or published data (see Table 1). A significant increase in the IC50 value suggests a less potent compound.
-
-
Possible Cause 2: Inaccurate Concentration of the Stock Solution. Errors in weighing the compound or in dissolving it can lead to a lower-than-expected stock concentration.
-
Troubleshooting Step: If possible, have the concentration of your stock solution verified using analytical techniques such as HPLC with UV detection or quantitative NMR (qNMR).
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.
-
Troubleshooting Step: Prepare a fresh stock solution from the powder. If the problem persists, consider performing an analytical check for degradation products using HPLC or LC-MS.
-
Issue: I am observing unexpected off-target effects or higher-than-expected toxicity.
-
Possible Cause 1: Presence of Impurities. The batch from the new supplier may contain impurities with their own biological activities.
-
Troubleshooting Step: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (CoA) from the supplier should provide an initial purity value, but independent verification is recommended.
-
-
Possible Cause 2: Incorrect Compound Identity. In rare cases, the wrong compound may have been supplied.
-
Troubleshooting Step: Verify the identity of the compound using Mass Spectrometry (MS) to confirm the molecular weight. Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Reported Cytotoxic Activity (IC50) of this compound and Related Analogs
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| P-388 | Murine Leukemia | This compound | Potent (specific value not provided in search results)[2] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84[5] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | 8.4[5] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | 19,20-Epoxycytochalasin C | 1.11[2] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 0.43[2] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[2] |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
-
Preparation of the Mobile Phase: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or DMSO.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Biological Activity Validation using a Cell Viability Assay (MTT)
This protocol determines the IC50 value of this compound in a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in the cell culture medium.[2] Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.[2]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[2]
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Visualization of Actin Cytoskeleton Disruption
This protocol allows for the direct visualization of the effect of this compound on the actin cytoskeleton.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with an effective concentration of this compound (e.g., 1-10 µM) and a vehicle control for a suitable duration (e.g., 30 minutes to 2 hours).[3]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Stain the F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 20-30 minutes at room temperature in the dark.[3]
-
Wash the cells with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Compare the structure of the actin filaments in treated versus control cells.
Visualizations
Caption: Experimental workflow for validating a new batch of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Validation & Comparative
19,20-Epoxycytochalasin D vs. Cytochalasin D: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 19,20-Epoxycytochalasin D and its close analog, Cytochalasin D. Both are potent fungal metabolites renowned for their ability to disrupt the actin cytoskeleton, making them invaluable tools in cell biology research and potential leads in drug discovery. This document synthesizes available experimental data to offer an objective comparison of their performance, complete with detailed methodologies for key experiments and visual representations of their mechanisms of action.
At a Glance: Shared Mechanism, Nuanced Potency
Both this compound and Cytochalasin D exert their primary biological effects by inhibiting actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers.[1][2] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to downstream effects like apoptosis and cell cycle arrest.[1][2] While their fundamental mechanism is the same, their potency can vary depending on the cell type and experimental conditions, likely due to the structural difference of the 19,20-epoxy group.
Data Presentation: A Quantitative Comparison of Activity
The following tables summarize the available quantitative data on the cytotoxic activities of this compound and Cytochalasin D against various cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and IC50 values can vary between different experimental setups.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Cytochalasin D Against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Cytochalasin D (µM) | Reference(s) |
| P-388 | Murine Leukemia | 0.16 | - | [2] |
| MOLT-4 | Human Leukemia | 10 | 25 | [2] |
| BT-549 | Breast Ductal Carcinoma | Moderate Activity | - | [1] |
| LLC-PK1 | Kidney Epithelial | Moderate Activity | - | [1] |
Note: "Moderate Activity" indicates that the compound was reported as active, but a specific IC50 value was not provided in the cited literature. "-" indicates that data was not available in the reviewed sources.
Table 2: Cytotoxicity (IC50) of 19,20-Epoxycytochalasin Analogs and Cytochalasin D in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | [3][4] |
| 19,20-Epoxycytochalasin C | HT-29 | Human Colon Adenocarcinoma | 0.65 | [3] |
| 19,20-Epoxycytochalasin C | A549 | Human Lung Carcinoma | >10 | [3] |
| 19,20-Epoxycytochalasin C | MCF-7 | Human Breast Adenocarcinoma | >10 | [3] |
Note: Data for the closely related analog 19,20-Epoxycytochalasin C is included to provide a broader context for the activity of epoxycytochalasans.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The disruption of the actin cytoskeleton by both this compound and Cytochalasin D acts as a cellular stress signal that can initiate programmed cell death (apoptosis).[1] The apoptotic cascade induced by these compounds appears to involve the intrinsic (mitochondrial) pathway. This is characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[1] Cytochrome c then activates a cascade of caspases, including initiator caspase-9 and executioner caspases like caspase-3 and caspase-7, which ultimately leads to cell death.[1] Some studies also suggest the potential involvement of the endoplasmic reticulum (ER) stress pathway.[1]
Furthermore, disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the G1/S transition.[2]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed apoptotic signaling pathway for cytochalasins.
Caption: A general experimental workflow for comparing the activities.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the biological activities of this compound and Cytochalasin D.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Cytochalasin D (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of each compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Actin Polymerization Assay
This assay measures the effect of the compounds on the polymerization of purified actin in a cell-free system.
-
Actin Preparation: Use commercially available pyrene-labeled actin, which exhibits increased fluorescence upon polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing G-actin in a polymerization-inducing buffer.
-
Compound Addition: Add varying concentrations of this compound or Cytochalasin D to the reaction mixture.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence increase corresponds to the rate of actin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compounds to determine their inhibitory effects on actin polymerization kinetics.
Conclusion
Both this compound and Cytochalasin D are powerful inhibitors of actin polymerization, leading to profound effects on cellular processes and inducing cytotoxicity in various cell lines. While they share a common mechanism of action, the presence of the 19,20-epoxy group in the former may influence its potency and cellular specificity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the nuanced differences between these two important molecules and to leverage their properties for advancing our understanding of cell biology and for the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate their relative potencies and specificities across a broader range of biological systems.
References
A Comparative Guide to Actin Cytoskeleton Disruption: 19,20-Epoxycytochalasin D vs. Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent actin cytoskeleton disrupting agents: 19,20-Epoxycytochalasin D and Latrunculin A. Understanding the distinct mechanisms and biological effects of these molecules is crucial for their effective application in research and potential therapeutic development. This document outlines their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction to the Compounds
This compound is a fungal metabolite belonging to the cytochalasan family.[1] Like other cytochalasans, its primary biological activity stems from its interaction with the actin cytoskeleton.[2] Specifically, it binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[2][3] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division, and induction of apoptosis, making it a subject of interest in cancer research.[1][4]
Latrunculin A is a marine toxin isolated from the Red Sea sponge Latrunculia magnifica.[5] It also potently disrupts the actin cytoskeleton, but through a different mechanism than the cytochalasans.[2] Latrunculin A binds to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, sequestering them and preventing their polymerization into filamentous actin (F-actin).[6][7] This leads to a net depolymerization of existing actin filaments.[7] Its ability to induce rapid and reversible changes in the actin cytoskeleton has made it a widely used tool in cell biology.[8]
Quantitative Comparison of this compound and Latrunculin A
The following table summarizes key quantitative data for this compound and Latrunculin A, providing a snapshot of their comparative potency and effects. Direct comparative studies are limited, and thus data is compiled from various sources. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions.
| Parameter | This compound | Latrunculin A | References |
| Target | Barbed (+) end of F-actin | G-actin monomers | [2][6] |
| Primary Mechanism | Inhibition of actin polymerization by capping filament ends | Sequestration of G-actin monomers, preventing polymerization | [2][6] |
| Binding Affinity (Kd) | Not widely reported for 19,20-epoxy derivative; high affinity for F-actin barbed ends for cytochalasins in general. | ~0.1 µM for ATP-G-actin, ~0.4 µM for ADP-Pi-G-actin, ~4.7 µM for ADP-G-actin | [1][5] |
| Reported IC50 (Cytotoxicity) | 7.84 µM (BT-549), 8.4 µM (LLC-PK11) | IC50 for HIF-1 activation: 6.7 µM (T47D cells) | [6][9] |
| Effective Concentration Range | Broader effective concentration range reported for Cytochalasin D (related compound) (200 pM - 2 µM) | Narrower effective concentration range (20 nM - 200 nM) | [9][10] |
Mechanisms of Action and Signaling
The distinct mechanisms by which this compound and Latrunculin A disrupt the actin cytoskeleton trigger downstream signaling events, often culminating in apoptosis.
Disruption of the actin cytoskeleton by either compound can initiate a signaling cascade leading to programmed cell death.
Experimental Protocols
To objectively compare the effects of this compound and Latrunculin A, the following experimental protocols are recommended.
Experimental Workflow
A general workflow for a comparative study is outlined below.
Protocol 1: Comparative Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Latrunculin A on a selected cell line.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Latrunculin A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Latrunculin A in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Comparative Analysis of Actin Cytoskeleton Morphology by Fluorescence Microscopy
Objective: To visualize and compare the effects of this compound and Latrunculin A on the actin cytoskeleton organization.
Materials:
-
Cell line of interest cultured on glass coverslips in a 24-well plate
-
This compound and Latrunculin A working solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound and Latrunculin A (and a vehicle control) for a predetermined time (e.g., 30-60 minutes).
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30 minutes.
-
Actin Staining: Incubate the cells with fluorescently labeled phalloidin (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images of the actin cytoskeleton and nuclei.
-
Analysis: Qualitatively and quantitatively compare the changes in cell morphology, stress fiber integrity, and overall actin organization between the different treatment groups.
Protocol 3: In Vitro Actin Polymerization Assay
Objective: To directly measure and compare the inhibitory effects of this compound and Latrunculin A on actin polymerization in a cell-free system.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0)
-
Polymerization buffer (e.g., 10X buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and Latrunculin A
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~365 nm, Emission ~407 nm)
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin in G-buffer, typically with 5-10% pyrene-labeled actin. Keep on ice to prevent polymerization.
-
Assay Setup: In the wells of the 96-well plate, add varying concentrations of this compound, Latrunculin A, or a vehicle control.
-
Initiation of Polymerization: Add the G-actin solution to each well. To initiate polymerization, add the 10X polymerization buffer.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase. Compare the rates of polymerization in the presence of the inhibitors to the control to determine their inhibitory effects.
Conclusion
Both this compound and Latrunculin A are powerful tools for the study of actin dynamics. Their distinct mechanisms of action—barbed-end capping versus monomer sequestration—result in different cellular phenotypes and offer complementary approaches for dissecting the roles of the actin cytoskeleton in various biological processes. For drug development professionals, understanding these differences is key to identifying the most appropriate agent for a given therapeutic strategy targeting cytoskeletal-dependent pathologies. The provided protocols offer a framework for the direct and quantitative comparison of these and other actin-disrupting compounds.
References
- 1. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. advancedbiomatrix.com [advancedbiomatrix.com]
- 8. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Effects of cytochalasin D and latrunculin B on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Modulation: 19,20-Epoxycytochalasin D vs. Jasplakinolide
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is paramount to a multitude of cellular functions, including cell motility, division, and the maintenance of cell shape.[1] The ability to manipulate actin dynamics is crucial for investigating these processes. This guide provides a detailed comparison of two potent actin-modulating compounds: 19,20-Epoxycytochalasin D, a member of the cytochalasan family of fungal metabolites, and Jasplakinolide (B32604), a cyclic peptide isolated from a marine sponge.[1][2] Both are invaluable tools in cell biology, but their distinct mechanisms of action offer unique experimental advantages.
Mechanism of Action: A Tale of Two Opposites
The primary distinction between this compound and Jasplakinolide lies in their opposing effects on actin filaments.
This compound: The Polymerization Inhibitor
This compound, like other cytochalasins, functions by capping the barbed (fast-growing) end of actin filaments.[3] This action physically obstructs the addition of new actin monomers, thereby inhibiting filament elongation and overall polymerization.[1] The disruption of the delicate balance between polymerization and depolymerization leads to a net disassembly of actin structures, causing significant changes in cell morphology, such as cell rounding and the collapse of stress fibers.[1]
Jasplakinolide: The Filament Stabilizer
In stark contrast, Jasplakinolide is a potent inducer of actin polymerization and a stabilizer of pre-existing F-actin.[2] It binds competitively with phalloidin (B8060827) to F-actin, promoting nucleation and lowering the critical concentration required for polymerization.[4][5] In vivo, this leads to the formation of disordered actin masses and stabilizes filaments, making them resistant to depolymerization.[6] This paradoxical effect can disrupt dynamic actin structures by sequestering actin monomers into non-functional polymers.[4][6]
Quantitative Data Summary
The efficacy of these compounds can be quantified by various parameters, including their dissociation constants (Kd) and half-maximal inhibitory or effective concentrations (IC50/EC50). These values can vary depending on the cell type and experimental conditions.
| Parameter | This compound | Jasplakinolide | Reference |
| Primary Effect | Inhibits actin polymerization | Promotes polymerization & stabilizes F-actin | [1][2] |
| Binding Target | Barbed end of F-actin | Subunits within F-actin | [3][4] |
| Kd for F-actin | Varies by cytochalasan type | ~15 nM | [5] |
| Antiproliferative IC50 | ~650 nM (HT-29 cells for Epoxycytochalasin C) | ~35 nM (PC3 cells) | [2][7] |
| Effect on Critical Concentration (Cc) | Increases Cc | Decreases Cc from 1.8 µM to 0.2 µM | [4] |
Experimental Protocols
The choice between this compound and Jasplakinolide depends on the specific research question. Below are generalized protocols for their use in visualizing the actin cytoskeleton.
Protocol: Visualizing Actin Cytoskeleton Changes in Adherent Cells
1. Cell Culture and Treatment: a. Seed adherent cells on glass coverslips in a multi-well plate and culture to the desired confluency. b. Prepare stock solutions of this compound or Jasplakinolide in DMSO. c. Dilute the stock solution in pre-warmed culture medium to the final working concentration. Effective concentrations typically range from nanomolar to low micromolar.[8][9] A dose-response and time-course experiment is recommended for initial studies. d. Remove the culture medium and add the working solution to the cells. Include a vehicle control (DMSO) group. e. Incubate for the desired time (e.g., 30 minutes to several hours).[1]
2. Fixation and Permeabilization: a. Carefully remove the treatment solution and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.[10] b. Fix the cells with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[1][10] c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[1] e. Wash the cells three times with PBS.
3. Actin and Nuclear Staining: a. Prepare a fluorescently-labeled phalloidin solution (e.g., conjugated to Alexa Fluor 488 or TRITC) according to the manufacturer's instructions. b. Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.[1] c. Wash three times with PBS. d. (Optional) Counterstain nuclei with a DAPI or Hoechst solution for 5 minutes.[1] e. Wash three times with PBS.
4. Mounting and Imaging: a. Mount the coverslips onto glass slides using an antifade mounting medium. b. Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Note on Jasplakinolide and Phalloidin Staining: Since Jasplakinolide and phalloidin bind competitively, high concentrations of Jasplakinolide can interfere with subsequent phalloidin staining.[5][11] It may be necessary to use alternative visualization methods, such as actin antibodies, if strong Jasplakinolide effects are expected.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. synentec.com [synentec.com]
- 10. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Jasplakinolide: An Actin-Specific Reagent that Promotes Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
Validating the Actin-Targeting Mechanism of 19,20-Epoxycytochalasin D: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 19,20-Epoxycytochalasin D, a potent cytoskeletal disrupting agent. By juxtaposing the effects of this compound with the targeted genetic knockdown of actin using small interfering RNA (siRNA), researchers can obtain robust evidence for its on-target activity. This document outlines the theoretical basis, experimental design, and expected outcomes of such a validation study.
Introduction to this compound and its Purported Mechanism
This compound is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Like other cytochalasans, its primary biological activity stems from its ability to disrupt the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[2] The established mechanism for cytochalasans involves binding to the barbed (fast-growing) end of actin filaments, which inhibits both the polymerization and elongation of new actin monomers.[2] This interference with actin dynamics triggers a cascade of cellular events, including cell cycle arrest and apoptosis.[2]
Rationale for Using siRNA Knockdown of Actin for Target Validation
Small interfering RNA (siRNA) is a powerful tool for target validation in drug discovery. By specifically silencing the expression of a target gene—in this case, a primary actin isoform such as β-actin—researchers can observe the cellular consequences of the target's absence.[3] If this compound indeed exerts its effects primarily through actin disruption, then the phenotypic and functional consequences of actin siRNA knockdown should, to a significant extent, mimic the effects of the compound. This comparative approach provides strong evidence that the observed effects of the drug are on-target.
Comparative Analysis: this compound vs. Actin siRNA
The central hypothesis of this validation strategy is that the cellular phenotype induced by this compound will be comparable to that induced by actin siRNA knockdown. Furthermore, cells with reduced actin levels due to siRNA may exhibit an altered sensitivity to the compound.
Expected Phenotypic and Functional Outcomes
| Parameter | This compound Treatment | Actin siRNA Knockdown | Rationale for Comparison |
| Cell Morphology | Cell rounding, loss of stress fibers, membrane blebbing.[4] | Similar changes in cell shape and cytoskeletal organization are expected due to the depletion of a key structural protein.[5] | Both interventions disrupt the actin cytoskeleton, leading to a collapse of cellular architecture. |
| Cell Proliferation | Inhibition of cell growth and division.[2] | Reduced proliferation rates are anticipated as actin is crucial for cytokinesis. | Disruption of the actin-based contractile ring will impair cell division in both cases. |
| Cell Migration | Inhibition of cell motility. | Significantly reduced migratory capacity.[6] | Actin polymerization is the driving force behind cell migration; its inhibition or depletion will impair this process. |
| Apoptosis | Induction of programmed cell death.[2] | May induce apoptosis, particularly in cells highly dependent on cytoskeletal integrity. | Sustained disruption of the cytoskeleton can trigger apoptotic pathways. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a framework for the expected outcomes of a comparative study with actin siRNA.
Table 1: Cytotoxic Activity of this compound and Related Compounds [4]
| Compound | Cell Line | Effect | IC50 Value |
| This compound | P-388 (Murine Leukemia) | Cytotoxic | Potent Activity (specific IC50 not specified) |
| 19,20-Epoxycytochalasin C | HT-29 (Human Colon Adenocarcinoma) | Cytotoxic | 0.65 µM |
| 19,20-Epoxycytochalasin C | HL-60 (Human Promyelocytic Leukemia) | Cytotoxic | 1.11 µM |
| Cytochalasin D | Various | Inhibition of Actin Polymerization | Half-maximal inhibition at 10-100 nM |
Table 2: Comparative Analysis of Actin Dynamics
| Treatment | Parameter | Method | Expected Outcome |
| This compound | Actin Polymerization Rate | Pyrene-actin fluorescence assay | Dose-dependent decrease in the rate of polymerization. |
| Actin siRNA | Total F-actin Content | Phalloidin (B8060827) staining and flow cytometry | Significant reduction in cellular F-actin levels. |
| This compound + Actin siRNA | Cell Viability | MTT or similar viability assay | Potentially synergistic or additive cytotoxic effect. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS) in 6-well plates for protein and RNA analysis, and on glass coverslips in 24-well plates for imaging. Seed at a density that will result in 50-70% confluency at the time of treatment or transfection.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO-containing medium).
-
Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Protocol 2: siRNA Transfection for Actin Knockdown
-
siRNA Preparation:
-
Resuspend lyophilized actin-targeting siRNA and a non-targeting scramble control siRNA in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute a specific amount of siRNA (e.g., 50 pmol) into a serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells in complete medium.
-
Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time should be determined empirically.
-
Protocol 3: Western Blotting for Actin Knockdown Validation
-
Cell Lysis:
-
After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-actin and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 4: Fluorescence Microscopy of the Actin Cytoskeleton
-
Fixation and Permeabilization:
-
After treatment or transfection, wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash with PBS and block with 1% BSA in PBS.
-
Stain the F-actin with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for target validation.
Caption: Logical relationship between treatments and outcomes.
References
- 1. The kinetics of cytochalasin D binding to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of β-actin and its regulatory gene HuR affect cell migration of human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of 19,20-Epoxycytochalasin D and 19,20-Epoxycytochalasin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two closely related fungal metabolites, 19,20-Epoxycytochalasin D and 19,20-Epoxycytochalasin C. These compounds, belonging to the cytochalasan family, are of significant interest for their potential as anti-cancer agents due to their profound effects on the actin cytoskeleton.[1][2] This document synthesizes available experimental data to offer an objective overview of their respective cytotoxic profiles, mechanisms of action, and the methodologies used for their evaluation.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and 19,20-Epoxycytochalasin C has been assessed across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit a biological process by 50%. The available IC50 values for both compounds are summarized in the table below. While direct comparative studies are limited, this compilation of data from various sources provides valuable insights into their relative potencies.[3]
| Cell Line | Cancer Type | This compound (IC50 in µM) | 19,20-Epoxycytochalasin C (IC50 in µM) |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 1.11[3][4] |
| HT-29 | Human Colon Adenocarcinoma | Not Reported | 0.65[3][5] |
| SK-MEL | Melanoma | Not Reported | 8.02[6] |
| BT-549 | Breast Ductal Carcinoma | 7.84[7] | Not Reported |
| LLC-PK11 | Porcine Kidney Epithelial Cells | 8.4[7] | Not Reported |
| P-388 | Murine Leukemia | Potent Activity (IC50 not specified)[3] | Not Reported |
| A549 | Human Lung Carcinoma | Not Reported | >10[3] |
| MCF-7 | Human Breast Adenocarcinoma | Not Reported | >10[3] |
| PC-3 | Human Prostate Adenocarcinoma | Not Reported | >10[3] |
| MOLT-4 | Human Leukemia | 10.0[8] | 20.0[8] |
Note: "Not Reported" indicates that data for the specific compound against that cell line was not found in the reviewed literature.
The data suggests that 19,20-Epoxycytochalasin C exhibits particularly potent cytotoxicity against leukemia (HL-60) and colon cancer (HT-29) cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1][3] this compound also demonstrates considerable cytotoxic potential, particularly against the MOLT-4 human leukemia cell line.[8] The variability in potency across different cell lines highlights the importance of cell-type specific responses to these compounds.
Mechanism of Action: Disruption of the Actin Cytoskeleton and Apoptosis Induction
The primary mechanism of action for both this compound and C, like other members of the cytochalasan family, is the disruption of the actin cytoskeleton.[1][2] These compounds bind to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of these critical cellular structures.[1][2] The disruption of the actin cytoskeleton triggers a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis.[1][2]
The apoptotic process induced by these epoxycytochalasins is thought to involve the intrinsic, or mitochondrial, pathway.[1] For 19,20-Epoxycytochalasin C, it has been shown to cause S phase cell cycle arrest and the activation and cleavage of caspase-3.[5] Furthermore, studies suggest that CDK2 may be a target of 19,20-Epoxycytochalasin C.[5][9]
Caption: Proposed signaling pathway for cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of this compound and C.
Cell Culture
Human cancer cell lines were cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3]
Cytotoxicity Assays (MTT and SRB Protocols)
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.[2]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2] The IC50 value is determined by plotting cell viability against the compound concentration.[3]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[2]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for 48 hours.[10]
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with SRB solution.
-
Absorbance Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
Both this compound and 19,20-Epoxycytochalasin C are potent cytotoxic agents with potential for development as anti-cancer therapeutics. Their primary mechanism of action involves the disruption of the actin cytoskeleton, leading to apoptosis. The available data indicates that 19,20-Epoxycytochalasin C may have greater potency against certain cancer cell lines, particularly those of leukemia and colon cancer origin. However, a comprehensive understanding of their comparative efficacy and selectivity requires further direct comparative studies across a broader range of cancer cell lines. The subtle structural differences between these two molecules likely account for the observed variations in their biological activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 19,20-Epoxycytochalasin C | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 19,20-Epoxycytochalasin D and Phalloidin's Differential Effects on Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a cornerstone of cellular architecture and function, is a critical target for pharmacological intervention. Two potent modulators of actin dynamics, 19,20-Epoxycytochalasin D and Phalloidin, are widely utilized in cell biology research. While both compounds exert profound effects on actin filaments, their mechanisms of action and ultimate cellular consequences are diametrically opposed. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed methodologies, to aid researchers in their selection and application.
At a Glance: Opposing Mechanisms of Action
This compound, a member of the cytochalasan family of fungal metabolites, functions as an actin polymerization inhibitor . It binds to the fast-growing barbed end of actin filaments, preventing the addition of new actin monomers and thereby halting filament elongation.[1] This disruption of actin dynamics can lead to depolymerization of existing filaments, triggering downstream signaling cascades that result in cell cycle arrest and apoptosis.[1][2]
In stark contrast, Phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, is an actin filament stabilizer . It binds to the interface between F-actin subunits, locking them together and preventing depolymerization.[3][4] This stabilization effect strongly promotes actin polymerization by lowering the critical concentration required for filament formation.[2][5]
Quantitative Comparison of Actin Modulation
The following table summarizes the key quantitative parameters that differentiate the effects of this compound (using data from its close analog, Cytochalasin D, as a proxy) and Phalloidin on actin dynamics.
| Parameter | This compound (as Cytochalasin D) | Phalloidin | Reference(s) |
| Primary Effect on Actin Filaments | Inhibits polymerization and elongation | Stabilizes filaments and prevents depolymerization | [1][3] |
| Binding Site | Barbed (+) end of F-actin | Interface between F-actin subunits | [1][3] |
| Effect on Polymerization | Inhibits | Promotes and stabilizes | [1][5] |
| Effect on Depolymerization | Can induce depolymerization | Prevents | [3][6] |
| Half-maximal Inhibitory Concentration (IC50) for Elongation (Barbed End) | ~0.02 µM (for ATP-actin) | Not Applicable (Promotes) | [7] |
| Dissociation Rate Constant (k_off_) | Not explicitly found for this compound | Reduced to near zero at both ends | [5] |
| Association Rate Constant (k_on_) | Reduced at the barbed end | Reduced by ~50% at the barbed end | [5] |
Signaling Pathways and Cellular Consequences
The distinct mechanisms of these compounds lead to different cellular outcomes. The disruption of the actin cytoskeleton by this compound is a cellular stress signal that can initiate apoptosis through intrinsic pathways.
Phalloidin, by hyper-stabilizing actin filaments, leads to an accumulation of F-actin, which can interfere with normal cellular processes like cell motility and cytokinesis, ultimately causing cytotoxicity, particularly in liver cells.[4][8][9]
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to compare the effects of this compound and Phalloidin on the actin cytoskeleton.
Protocol 1: Pyrene-Actin Polymerization Assay
This in vitro assay monitors the kinetics of actin polymerization in real-time.
Materials:
-
Monomeric pyrene-labeled actin and unlabeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Phalloidin stock solution (in DMSO or methanol)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice.
-
Add varying concentrations of this compound, Phalloidin, or vehicle control (DMSO) to the wells of the microplate.
-
Add the G-actin solution to the wells.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately begin monitoring the fluorescence intensity over time at room temperature.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The slope of the curve is proportional to the rate of polymerization.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. stemcell.com [stemcell.com]
- 7. scispace.com [scispace.com]
- 8. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
19,20-Epoxycytochalasin D: A Comparative Analysis of its Specificity for the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of 19,20-Epoxycytochalasin D for actin over other major cytoskeletal proteins, namely tubulin and intermediate filaments. While direct quantitative data for this compound is limited, this guide leverages available information on its mechanism and data from its closely related and extensively studied analog, Cytochalasin D, to provide a comprehensive overview for research and drug development applications.
Executive Summary
This compound is a potent fungal metabolite that primarily targets the actin cytoskeleton.[1][2] Like other members of the cytochalasan family, it exerts its biological effects by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization and elongation of new actin monomers.[1][2] This disruption of actin dynamics leads to changes in cell morphology, motility, and division. Existing evidence, primarily from studies on the closely related Cytochalasin D, strongly indicates a high degree of specificity for actin, with minimal to no direct interaction with tubulin or intermediate filaments at concentrations that effectively disrupt the actin cytoskeleton.
Comparative Data: Specificity for Cytoskeletal Proteins
| Cytoskeletal Protein | Compound | Effect | Quantitative Data (IC₅₀) |
| Actin | This compound | Inhibition of polymerization | Not widely reported; potent inhibition observed |
| Cytochalasin D | Inhibition of polymerization | ~25 nM[3] | |
| Tubulin (Microtubules) | Cytochalasin D | No significant direct effect on polymerization | No significant inhibition at concentrations that disrupt actin |
| Intermediate Filaments | Cytochalasin D | No direct effect on assembly | Not applicable; no reported interaction |
Note: The IC₅₀ value for Cytochalasin D on actin polymerization is a measure of its potency in inhibiting the process by 50%. The lack of reported IC₅₀ values for Cytochalasin D on tubulin and intermediate filaments in comparative studies underscores its specificity for actin.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the direct binding to the barbed end of F-actin, which prevents the addition of G-actin monomers. This leads to a net depolymerization of actin filaments as the continuous process of disassembly at the pointed end is not balanced by assembly at the barbed end. This disruption of the actin cytoskeleton can trigger downstream signaling events, including the induction of apoptosis.
Caption: Mechanism of this compound on actin polymerization.
Experimental Protocols
To experimentally verify the specificity of this compound, a series of in vitro polymerization assays can be performed.
Protocol 1: In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the change in fluorescence of pyrene-labeled actin, which increases upon polymerization.[1][4][5][6][7]
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate polymerization by adding the actin solution to the wells containing the polymerization buffer.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time at 37°C.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the curve.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in optical density (turbidity) as tubulin dimers polymerize into microtubules.[2][8][9][10][11]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (negative control for polymerization)
-
96-well clear microplate
-
Spectrophotometer with temperature control
Procedure:
-
On ice, add varying concentrations of this compound, vehicle control, positive control, or negative control to the wells of the microplate.
-
Add cold tubulin solution in polymerization buffer to each well.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to monitor microtubule formation.
Protocol 3: In Vitro Intermediate Filament Assembly Assay (Microscopy-Based)
The assembly of intermediate filaments, such as vimentin (B1176767), is typically initiated by an increase in ionic strength and can be visualized by microscopy.[12][13][14]
Materials:
-
Purified vimentin protein
-
Low salt buffer (e.g., 5 mM Tris-HCl, pH 8.4)
-
High salt buffer to initiate assembly (e.g., 100 mM KCl)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorescently labeled vimentin (optional, for fluorescence microscopy)
-
Electron microscope or fluorescence microscope
Procedure:
-
Dialyze purified vimentin against a low salt buffer to obtain disassembled tetramers.
-
Mix the vimentin solution with varying concentrations of this compound or vehicle control.
-
Initiate assembly by adding the high salt buffer.
-
Incubate the mixture at 37°C for a set period (e.g., 30-60 minutes).
-
For electron microscopy, adsorb the samples onto grids, negatively stain (e.g., with uranyl acetate), and visualize.
-
For fluorescence microscopy (if using labeled vimentin), place a drop of the solution on a slide and observe the filament formation.
-
Compare the extent and morphology of filament formation between the treated and control samples.
Experimental Workflow for Specificity Determination
The following diagram illustrates a logical workflow to determine the specificity of a compound like this compound for different cytoskeletal proteins.
Caption: Workflow for assessing cytoskeletal protein specificity.
Conclusion
The available evidence strongly suggests that this compound is a highly specific inhibitor of actin polymerization. While direct quantitative comparisons with its effects on tubulin and intermediate filaments are lacking, the extensive research on the closely related Cytochalasin D indicates a negligible impact on these other cytoskeletal components at concentrations that profoundly disrupt the actin network. For researchers and drug development professionals, this compound can be confidently used as a tool to specifically probe the roles of the actin cytoskeleton in various cellular processes. The provided experimental protocols offer a framework for confirming this specificity in your own experimental systems.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 7. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 8. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assembly of vimentin in vitro and its implications concerning the structure of intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Investigating Potential Off-Target Kinase Inhibition by 19,20-Epoxycytochalasin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 19,20-Epoxycytochalasin D, focusing on its known biological activities and the potential for off-target kinase inhibition. While the primary mechanism of action for cytochalasins involves the disruption of the actin cytoskeleton, emerging evidence on related compounds suggests possible interactions with protein kinases. This document synthesizes available experimental data, compares this compound with its close analog 19,20-Epoxycytochalasin C, and provides detailed experimental protocols for further investigation.
Primary Target and Downstream Signaling
This compound, like other members of the cytochalasan family, primarily targets the actin cytoskeleton. It binds to the barbed, fast-growing end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][2] This disruption of actin dynamics has profound effects on cellular processes that are highly dependent on a functional cytoskeleton, such as cell division, motility, and the maintenance of cell shape.[2] The cellular stress induced by cytoskeletal disruption triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which can ultimately lead to cell cycle arrest and apoptosis.[1]
Potential Off-Target Kinase Inhibition: Evidence from a Close Analog
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of a compound's potency.
| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | 19,20-Epoxycytochalasin C (IC₅₀ in µM) |
| MOLT-4 | Human Leukemia | 10.0[4] | Not Reported |
| P-388 | Murine Leukemia | Potent Activity (IC₅₀ not specified)[4] | Not Reported |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 1.11[5][6] |
| HT-29 | Human Colon Adenocarcinoma | Not Reported | 0.65 |
| A549 | Human Lung Carcinoma | Not Reported | >10[6] |
| MCF-7 | Human Breast Adenocarcinoma | Not Reported | >10[6] |
| PC-3 | Human Prostate Adenocarcinoma | Not Reported | >10[6] |
Note: "Not Reported" indicates that data for the specific compound against that cell line was not found in the reviewed literature.
Experimental Protocols
To investigate the potential off-target kinase inhibition of this compound, a combination of in vitro kinase assays and cell-based assays is recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A2)
-
Kinase-specific substrate
-
This compound
-
Reference inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Reconstitute and dilute the kinase, substrate, and compounds to their desired concentrations in the appropriate kinase buffer.
-
Set up Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP. Include controls with a known inhibitor and a no-inhibitor control.
-
Add Compound: Add 2.5 µL of this compound at various concentrations (e.g., in a serial dilution).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., HT-29, MOLT-4)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
While this compound is primarily recognized as an inhibitor of actin polymerization, the inhibitory action of its close analog, 19,20-Epoxycytochalasin C, against CDK2 highlights a plausible avenue for off-target kinase interactions.[3] Researchers investigating the cellular effects of this compound should consider the possibility of such off-target effects, particularly in contexts where CDK2 or related kinases play a critical role. The experimental protocols and workflow provided in this guide offer a framework for systematically evaluating the kinase selectivity profile of this compound and other cytochalasan compounds. A comprehensive understanding of a compound's selectivity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
References
A Comparative Guide to the Structure-Activity Relationship of 19,20-Epoxycytochalasin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 19,20-epoxycytochalasin analogs, with a focus on their structure-activity relationships. The information presented is compiled from experimental data to assist researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction
Cytochalasans are a large family of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.[1] The 19,20-epoxycytochalasins are a significant subclass that has garnered interest for their potent biological activities, including cytotoxic, anti-inflammatory, and antiplasmodial effects.[1][2] The primary mechanism of action for cytochalasans is the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which inhibits the polymerization and elongation of actin monomers.[1] This interference with a fundamental cellular process triggers a cascade of downstream signaling events, often culminating in cell cycle arrest and apoptosis.[1][3]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of various 19,20-epoxycytochalasin analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 19,20-Epoxycytochalasin C | HL-60 | Human promyelocytic leukemia | 1.11 | [4] |
| HT-29 | Human colon adenocarcinoma | 0.65 | [5] | |
| A549 | Human lung carcinoma | >10 | [5] | |
| MCF-7 | Human breast adenocarcinoma | >10 | [5] | |
| PC-3 | Human prostate adenocarcinoma | >10 | [5] | |
| SK-MEL | Human malignant melanoma | 8.02 | [6] | |
| Oxidized 19,20-Epoxycytochalasin C | HT-29 | Human colon adenocarcinoma | >10 | [5] |
| 19,20-Epoxycytochalasin D | P-388 | Murine leukemia | Potent (IC50 not specified) | [7] |
| MOLT-4 | Human acute lymphoblastic leukemia | 10.0 | [7] | |
| Deacetyl-19,20-epoxycytochalasin D | SGC-7901 | Human gastric cancer | 26.77 ± 1.69 | [8] |
| HT-29 | Human colon adenocarcinoma | 7.73 ± 0.18 | [8] | |
| HeLa | Human cervical cancer | 7.00 ± 0.12 | [8] | |
| A549 | Human lung carcinoma | 3.14 ± 0.03 | [8] | |
| 18-desoxy-19,20-epoxycytochalasin C | MOLT-4 | Human acute lymphoblastic leukemia | 25 | [7] |
| 5,6-dihydro-7-oxo-19,20-epoxycytochalasin C | Not specified | Not specified | Not specified | [4] |
| Jammosporin A | MOLT-4 | Human acute lymphoblastic leukemia | 20.0 | [7] |
| Compound 4 (from R. sanctae-cruciana) | MOLT-4 | Human acute lymphoblastic leukemia | 8.0 | [7] |
| Compound 5 (from R. sanctae-cruciana) | MOLT-4 | Human acute lymphoblastic leukemia | 6.0 | [7] |
Structure-Activity Relationship Insights:
-
Importance of the C7 Hydroxyl Group: A study on 19,20-epoxycytochalasin C revealed that the oxidation of the hydroxyl group at the C7 position leads to a significant decrease in cytotoxic activity.[5] The parent molecule showed an IC50 of 650 nM against HT-29 cells, whereas its oxidized metabolite had an IC50 greater than 10 µM, indicating that the C7-OH group is crucial for its potent cytotoxicity.[5]
-
Influence of the 19,20-Epoxide Ring: The 19,20-epoxide ring is a common feature among the more active analogs, suggesting its importance for their biological effects.
-
Substitutions on the Macrocyclic Ring: Variations in substitutions on the macrocyclic ring, as seen in the different analogs, lead to a range of cytotoxic potencies against various cancer cell lines. For instance, deacetyl-19,20-epoxycytochalasin D shows potent activity against A549 lung cancer cells.[8]
Anti-Inflammatory Activity
While cytochalasans as a class are reported to possess anti-inflammatory properties, specific quantitative data for 19,20-epoxycytochalasin analogs is limited in the currently available literature.[9] However, studies on other cytochalasans, such as Cytochalasin B, have demonstrated the ability to suppress the expression of inflammatory genes like cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in macrophages.[10] This suggests that 19,20-epoxycytochalasin analogs may exert similar effects, representing a promising area for future research.
Signaling Pathways and Experimental Workflows
The biological effects of 19,20-epoxycytochalasin analogs are initiated by their interaction with the actin cytoskeleton, which triggers downstream signaling cascades leading to apoptosis.
The following diagram illustrates a general workflow for assessing the cytotoxicity of these compounds.
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the 19,20-epoxycytochalasin analog. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After incubation with the compound, fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-Inflammatory Assays (General Protocols)
1. Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
2. TNF-α and IL-6 Production Inhibition Assay
-
Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.
-
Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.
Conclusion
The 19,20-epoxycytochalasin analogs represent a promising class of natural products with significant cytotoxic activity against various cancer cell lines. The structure-activity relationship studies highlight the critical role of the C7 hydroxyl group and the 19,20-epoxide ring in their biological activity. While their anti-inflammatory potential is suggested by the activity of other cytochalasans, further investigation is required to quantify these effects for the 19,20-epoxy analogs specifically. The detailed experimental protocols provided in this guide offer a foundation for future research to further elucidate the therapeutic potential of this fascinating class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 19,20-Epoxycytochalasin C | CAS#:189351-79-9 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochalasin B modulates macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nexus: A Comparative Guide on 19,20-Epoxycytochalasin D's Inhibition of Actin Polymerization and its Cellular Consequences
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 19,20-Epoxycytochalasin D's efficacy in inhibiting actin polymerization in vitro and its subsequent effects on cellular processes. This document synthesizes experimental data to correlate the biochemical and cellular activities of this potent fungal metabolite, offering insights into its mechanism of action and comparing it with other relevant compounds.
This compound, a member of the cytochalasan family of mycotoxins, is a powerful tool in cell biology research due to its profound impact on the actin cytoskeleton. Like its congeners, its primary mode of action is the disruption of actin dynamics, which are fundamental to a multitude of cellular functions including cell division, motility, and the maintenance of cell shape.[1] This disruption often triggers a cascade of events culminating in programmed cell death (apoptosis), making it a compound of significant interest for its potential therapeutic applications, including anti-cancer and anti-plasmodial activities.[1]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its analogs varies across different cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency. Below is a summary of reported IC₅₀ values for this compound and a closely related analog, 19,20-Epoxycytochalasin C, against a panel of human and murine cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
| This compound | P-388 | Murine Leukemia | 0.47 |
| BT-549 | Human Breast Ductal Carcinoma | 3.1 | |
| LLC-PK1 | Porcine Kidney Epithelial | 4.9 | |
| HL-60 | Human Promyelocytic Leukemia | >10 | |
| A549 | Human Lung Carcinoma | >10 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | |
| MCF-7 | Human Breast Adenocarcinoma | >10 | |
| SW480 | Human Colon Adenocarcinoma | >10 | |
| 19,20-Epoxycytochalasin C | MOLT-4 | Human T-cell Leukemia | 0.28 |
| HL-60 | Human Promyelocytic Leukemia | 0.35 | |
| HT-29 | Human Colorectal Adenocarcinoma | 0.65 | |
| P-388 | Murine Leukemia | 1.11 |
Data sourced from multiple studies.[1] It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC₅₀ values.
Observations:
-
This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[1]
-
It exhibits moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[1]
-
Compared to its analog, 19,20-Epoxycytochalasin C, it appears less potent against several cell lines, including MOLT-4, HL-60, and HT-29, highlighting how subtle structural differences can significantly influence biological activity.[1]
Correlation of In Vitro Actin Inhibition with Cellular Effects
The primary mechanism underlying the cytotoxicity of cytochalasans is the inhibition of actin polymerization.[1] this compound binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of the actin cytoskeleton.[1] This disruption of a critical cellular component acts as a stress signal, initiating apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1]
While direct quantitative data correlating the IC₅₀ of in vitro actin polymerization with the cytotoxic IC₅₀ for this compound is not extensively detailed in the reviewed literature, a strong qualitative correlation exists. The potent inhibition of actin dynamics is the well-established trigger for the observed cellular effects. The variance in cytotoxic IC₅₀ values across different cell lines likely reflects differences in cellular uptake, metabolism of the compound, or the relative dependence of each cell type on a dynamic actin cytoskeleton for survival.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for assessing cellular effects.
Detailed Experimental Protocols
To facilitate reproducible research, this section outlines the detailed methodologies for key experiments used to assess the effects of this compound.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the influence of a compound on the rate and extent of actin polymerization by monitoring the fluorescence of pyrene-labeled actin.
-
Actin Preparation: Prepare pyrene-labeled G-actin. The fluorescence of pyrene-labeled G-actin is weak, but it increases significantly upon polymerization into F-actin.[2]
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl₂).[3]
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.[4]
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the polymerization rate.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Wound Healing (Scratch) Assay
This assay is used to study cell migration.[7]
-
Cell Seeding: Grow cells in a 24-well plate until they form a confluent monolayer.[7]
-
Creating the "Wound": Gently scratch the monolayer with a sterile pipette tip to create a cell-free gap.[7]
-
Washing: Wash the wells with medium to remove detached cells.[7]
-
Treatment: Add fresh medium containing the desired concentration of this compound.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) until the gap in the control wells is closed.[8]
-
Data Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.
Comparison with Other Cytochalasins
The cytochalasan family includes numerous compounds with varying structures and potencies.
-
Cytochalasin D: A widely studied analog, Cytochalasin D, also inhibits actin polymerization by binding to the barbed end of actin filaments.[1][9] It is often used as a reference compound in studies of actin dynamics.
-
19,20-Epoxycytochalasin C: As shown in the data table, this analog exhibits potent cytotoxicity, particularly against leukemia and colon cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[1] This suggests that subtle structural differences, such as the specific substitutions on the cytochalasan core, can significantly influence biological activity.[1]
Conclusion
This compound is a potent bioactive fungal metabolite that exerts its cytotoxic effects across various cell lines, primarily through the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway.[1] Its efficacy varies depending on the cell line, with notable activity against certain types of leukemia. While it shares a common mechanism with other cytochalasins, subtle structural variations among analogs like 19,20-Epoxycytochalasin C lead to differences in potency and cellular specificity. The experimental protocols provided herein offer a framework for further investigation into the nuanced effects of this and related compounds on cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 3. 2.5. Purified Actin Polymerization Measurement Assay [bio-protocol.org]
- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Targets of 19,20-Epoxycytochalasin D: A Comparative Guide to Genetic Validation Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the cellular targets of 19,20-Epoxycytochalasin D, a potent fungal metabolite known for its cytotoxic and anti-cancer properties. By objectively evaluating the performance of leading genetic tools and providing detailed experimental data, this document aims to equip researchers with the necessary information to design robust target validation studies.
Introduction to this compound and the Importance of Target Validation
This compound is a natural product that belongs to the cytochalasan family of mycotoxins.[1] Like other members of this family, its primary mode of action involves the disruption of the actin cytoskeleton, a critical component for numerous cellular processes including cell division, motility, and the maintenance of cell shape.[1][2] This disruption of the actin network triggers a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis.[3] The potent bioactivity of this compound makes it a compound of interest for potential therapeutic applications.
Definitive validation of a drug's cellular target is a critical step in the drug development process. It ensures that the observed therapeutic effects are a direct consequence of the drug's interaction with its intended target. Genetic approaches, such as CRISPR-Cas9 and RNA interference (RNAi), offer powerful tools to achieve this by precisely manipulating the expression of putative target genes.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of actin polymerization. This disruption of the actin cytoskeleton is a key stress signal that initiates the intrinsic apoptotic pathway.
Figure 1. Signaling pathway of this compound.
Genetic Approaches for Target Validation: A Workflow
Genetic validation of a drug target typically involves the creation of a cell line with reduced or eliminated expression of the putative target gene. The response of this modified cell line to the drug is then compared to that of the wild-type parental cell line. A significant decrease in sensitivity to the drug in the modified cell line provides strong evidence that the targeted gene is indeed the cellular target of the compound.
Figure 2. Workflow for genetic target validation.
Comparison of CRISPR-Cas9 and shRNA for Target Validation
The two most prominent technologies for genetic target validation are CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown. Each has its own set of advantages and disadvantages.
| Feature | CRISPR-Cas9 (Gene Knockout) | shRNA (Gene Knockdown) |
| Mechanism | Introduces double-strand breaks leading to gene knockout through error-prone DNA repair. | Utilizes the RNA interference pathway to degrade target mRNA, resulting in reduced protein expression. |
| Effect on Gene | Complete and permanent loss of gene function (knockout). | Partial and often transient reduction in gene expression (knockdown). |
| Specificity | High on-target specificity, but potential for off-target mutations. | Prone to off-target effects due to "seed sequence" homology with other mRNAs. |
| Efficiency | Can achieve complete knockout in a high percentage of cells. | Knockdown efficiency can be variable and incomplete. |
| Illustrative Quantitative Data (Fold change in IC50 for this compound) | >10-fold increase in IC50 in actin knockout cells (illustrative). | 2-5-fold increase in IC50 in actin knockdown cells (illustrative). |
| Advantages | - Provides a clear "yes/no" answer for target essentiality.- Low potential for residual protein function. | - Can be used to study essential genes where complete knockout would be lethal.- Inducible systems allow for temporal control of knockdown. |
| Disadvantages | - May not be suitable for essential genes.- Off-target effects can be difficult to predict and detect. | - Incomplete knockdown can lead to ambiguous results.- Significant off-target effects can confound data interpretation. |
Experimental Protocols
The following are detailed methodologies for key experiments in the genetic validation of this compound's cellular targets.
CRISPR-Cas9 Mediated Knockout of a Target Gene (e.g., ACTB)
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a coding exon of the ACTB gene using a publicly available design tool.
-
Synthesize and clone the gRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the gRNA-Cas9 vector and lentiviral packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cancer cell line (e.g., HeLa) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells by adding puromycin to the culture medium.
-
Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Verification of Knockout:
-
Expand the clonal populations and extract genomic DNA.
-
Amplify the targeted region of the ACTB gene by PCR and sequence the amplicons to confirm the presence of insertions or deletions (indels).
-
Perform a Western blot to confirm the absence of actin protein expression.
-
shRNA-Mediated Knockdown of a Target Gene (e.g., ACTB)
-
shRNA Design and Cloning:
-
Design two to three short hairpin RNAs (shRNAs) targeting the ACTB mRNA using a design tool.
-
Synthesize and clone the shRNA sequences into a lentiviral vector containing a selection marker.
-
-
Lentivirus Production and Transduction:
-
Follow the same procedure as for CRISPR-Cas9 to produce and transduce lentivirus into the target cell line.
-
-
Selection of Stable Knockdown Cell Line:
-
Select for transduced cells using the appropriate antibiotic. A polyclonal population of cells with varying degrees of knockdown is typically generated.
-
-
Verification of Knockdown:
-
Extract total RNA from the stable cell line and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in ACTB mRNA levels.
-
Perform a Western blot to quantify the reduction in actin protein expression.
-
Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding:
-
Seed both wild-type and genetically modified (knockout or knockdown) cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of the compound, including a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Conclusion
Genetic approaches are indispensable for the rigorous validation of the cellular targets of bioactive compounds like this compound. While both CRISPR-Cas9 and shRNA are powerful tools, the choice between them depends on the specific experimental question and the nature of the target gene. CRISPR-Cas9 offers a definitive knockout, providing a clear genetic validation of a non-essential target. In contrast, shRNA-mediated knockdown is more suitable for studying essential genes where a complete loss of function would be lethal. For validating the role of the actin cytoskeleton as the primary target of this compound, a CRISPR-Cas9 approach targeting a non-essential actin isoform, if available in the chosen cell line, or a well-validated shRNA targeting a key actin isoform would provide compelling evidence. By carefully selecting the appropriate genetic tool and performing rigorous validation experiments, researchers can confidently establish the mechanism of action of this compound, a crucial step towards its potential development as a therapeutic agent.
References
- 1. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation | PLOS One [journals.plos.org]
- 2. Establishment of latrunculin-A resistance in HeLa cells by expression of R183A D184A mutant beta-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin remodeling confers BRAF inhibitor resistance to melanoma cells through YAP/TAZ activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 19,20-Epoxycytochalasin D: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 19,20-Epoxycytochalasin D. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is a potent biological agent and requires careful management as hazardous waste.
Hazard Identification and Safety Precautions
This compound, a member of the cytochalasin family, is a fungal metabolite with significant biological activity.[1][2] Due to its cytotoxic and potentially teratogenic properties, it must be handled with stringent safety protocols.[3][4] The Safety Data Sheet (SDS) for related compounds classifies them with acute oral toxicity and as hazardous to the aquatic environment.[3]
Personal Protective Equipment (PPE) and Handling Guidelines:
| Item | Specification | Handling Procedure |
| Gloves | Nitrile or other chemically resistant gloves. | Change gloves frequently, especially if contaminated.[3] |
| Lab Coat | Standard laboratory coat. | To be worn at all times when handling the compound.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes or aerosols.[3] |
| Respiratory | Use in a certified chemical fume hood. | Avoids inhalation of the powdered form.[3] |
| Handling | Avoid generating dust. Handle as a cytotoxic compound. | Use good occupational work practices.[3][4] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] All materials that have come into contact with the compound, including unused product, solutions, contaminated labware, and personal protective equipment, must be treated as hazardous waste.
Experimental Protocol: Step-by-Step Disposal
Objective: To safely collect, decontaminate (where applicable), and package this compound waste for disposal by a certified hazardous waste contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Sealable, labeled hazardous waste container
-
10% bleach solution (for liquid waste decontamination)
-
Absorbent pads
-
Sealable plastic bags for solid waste
Procedure:
1. Waste Segregation:
-
Collect all materials contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] This includes unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE.
2. Liquid Waste Decontamination (Aqueous Solutions):
-
Working within a chemical fume hood, carefully add a 10% final concentration of bleach to the aqueous liquid waste containing this compound.[3]
-
Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.[3]
-
Important: Despite this decontamination step, the treated liquid waste must still be disposed of as hazardous chemical waste.[3]
3. Solid Waste Disposal:
-
Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves, etc.) into a sealable, labeled plastic bag.[3]
-
Place this bag into the designated hazardous waste container.[3]
4. Spill Cleanup:
-
In the event of a spill, clear the area of personnel and move upwind.[4]
-
Wear appropriate PPE, including respiratory protection for larger spills.[4]
-
Contain the spill with absorbent materials like sand, earth, or vermiculite.[4]
-
For minor spills, dampen the material with water to prevent dusting before sweeping.[4]
-
Carefully collect the absorbent material and place it in the hazardous waste container.[3]
-
Clean the spill area with a decontaminating agent (e.g., a 10% bleach solution), absorbing the cleaning solutions with fresh pads and disposing of them as hazardous waste.[3]
5. Final Packaging and Labeling:
-
Ensure the hazardous waste container is securely sealed.[3]
-
Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.[3]
6. Waste Pickup:
-
Arrange for pickup of the hazardous waste by a certified disposal contractor, following your institution's procedures.
Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Handling 19,20-Epoxycytochalasin D
Essential protocols for the safe handling, use, and disposal of the potent biological compound 19,20-Epoxycytochalasin D have been established to ensure the safety of laboratory personnel and protect the environment. Due to its classification as a hazardous substance, strict adherence to these guidelines is imperative for all researchers, scientists, and drug development professionals.
This compound, a fungal metabolite, is a valuable tool in scientific research, particularly in studies related to actin dynamics. However, its potent biological activity also presents significant health and environmental risks. The compound is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a member of the cytochalasin family, it should be handled as a highly toxic and potentially teratogenic compound, necessitating rigorous safety measures to prevent direct contact or inhalation[1].
Personal Protective Equipment (PPE) and Handling Guidelines
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE and essential handling procedures when working with this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact. Gloves should be changed frequently and immediately if contaminated[1]. |
| Lab Coat | Standard laboratory coat, disposable if possible. | To protect personal clothing from contamination[1]. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes or aerosols[1]. |
| Respiratory | All handling of the powdered form must be conducted in a certified chemical fume hood. | To prevent inhalation of the potent compound[1]. |
| Handling | Handle as a cytotoxic compound. Avoid generating dust. | To minimize the risk of aerosolization and exposure[1]. |
Operational Plan for Handling this compound
A clear, step-by-step operational plan is crucial for minimizing risks. The following workflow provides guidance from preparation to disposal.
Disposal Plan
The proper disposal of this compound and all contaminated materials is a critical step in the safety protocol. All waste must be treated as hazardous[1].
Liquid Waste Decontamination: For aqueous solutions, a 10% final concentration of bleach should be carefully added to the liquid waste within a chemical fume hood. The solution must be allowed to sit for a minimum of 30 minutes to facilitate decontamination. Following this treatment, the liquid must still be disposed of as hazardous chemical waste[1].
Solid Waste Disposal: All contaminated solid waste, including vials, absorbent pads, and used PPE, must be placed into a sealable, labeled plastic bag. This bag should then be deposited into the designated hazardous waste container[1].
Spill Management: In the event of a spill, the area should be immediately secured. Wearing appropriate PPE, the spill should be covered with an absorbent material. This material should then be collected and placed into the hazardous waste container. The spill area must be cleaned with a decontaminating agent, such as a 10% bleach solution, and the cleaning materials also disposed of as hazardous waste[1].
Cytotoxicity Data
This compound has demonstrated moderate cytotoxic activity against various cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | IC50 (µM) |
| BT-549 | 7.84[2] |
| LLC-PK11 | 8.4[2] |
| P388 | 0.16[3] |
It is important to note that while it shows cytotoxicity to these cell lines, it did not induce cytotoxicity in Vero cells and was not cytotoxic to SK-MEL, KB, or SKOV3 cells at concentrations up to 10 µM[3].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
